Quadazocine mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
71276-44-3 |
|---|---|
Molecular Formula |
C26H41NO5S |
Molecular Weight |
479.7 g/mol |
IUPAC Name |
1-cyclopentyl-5-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid |
InChI |
InChI=1S/C25H37NO2.CH4O3S/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18;1-5(2,3)4/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3;1H3,(H,2,3,4)/t23-,24+,25?;/m0./s1 |
InChI Key |
OKLHDYDHKBFXCK-IHOLGCEMSA-N |
Isomeric SMILES |
C[C@]12CCN([C@H](C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C.CS(=O)(=O)O |
Canonical SMILES |
CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C.CS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Quadazocine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quadazocine, also known as WIN 44,441-3, is a potent, long-acting opioid receptor antagonist belonging to the benzomorphan class of compounds.[1][2] It exhibits a competitive and silent antagonist profile at all three major opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ).[1][3] This technical guide provides a comprehensive overview of the mechanism of action of Quadazocine mesylate, detailing its receptor binding affinity, functional antagonism, and the downstream signaling pathways it modulates. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers and professionals in the field of drug development.
Receptor Binding Profile
Quadazocine demonstrates high affinity for mu, kappa, and delta opioid receptors, acting as a competitive antagonist. Its binding affinity has been characterized through radioligand displacement assays, where it effectively competes with selective radiolabeled agonists for receptor binding sites.
Quantitative Binding Affinity Data
The binding affinity of Quadazocine is typically expressed as the inhibitor constant (Kᵢ) or the concentration that inhibits 50% of radioligand binding (IC₅₀). A lower value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Preparation | IC₅₀ (nM) | Reference |
| Mu (µ) | [³H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol ([³H]DAMGO) | Monkey brain cortex membranes | 0.080 | [4] |
| Kappa (κ) | [³H]U69,593 | Monkey brain cortex membranes | 0.52 | [4] |
| Delta (δ) | [D-Pen²,D-Pen⁵]-[³H]enkephalin ([³H]DPDPE) | Monkey brain cortex membranes | 4.6 | [4] |
Experimental Protocol: Radioligand Binding Assay
The determination of Quadazocine's binding affinity is achieved through competitive radioligand binding assays.
Objective: To determine the IC₅₀ and subsequently the Kᵢ of Quadazocine at mu, kappa, and delta opioid receptors.
Materials:
-
Membrane Preparation: Homogenates of monkey brain cortex or other appropriate tissues expressing the opioid receptors of interest.
-
Radioligands:
-
Mu-selective: [³H]DAMGO
-
Kappa-selective: [³H]U69,593
-
Delta-selective: [³H]DPDPE
-
-
Non-specific Binding Control: A high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of Quadazocine.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Quadazocine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining Quadazocine's binding affinity.
Functional Antagonism
Quadazocine acts as a "silent antagonist," meaning it binds to the opioid receptor but does not elicit an intrinsic response. Instead, it competitively blocks the effects of opioid agonists.[3] Its potency as an antagonist is quantified by the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
Quantitative Functional Antagonist Potency
The antagonist potency of Quadazocine has been determined in various in vitro and in vivo models.
| Agonist | Receptor Target | Preparation | pA₂ Value | Reference |
| Alfentanil | Mu (µ) | Rhesus Monkey (schedule-controlled responding) | 7.7 (7.6-7.8) | [4] |
| Fentanyl | Mu (µ) | Rhesus Monkey (schedule-controlled responding) | 7.7 (7.6-7.8) | [4] |
| Morphine | Mu (µ) | Rhesus Monkey (tail-withdrawal) | 8.2 | [5] |
| Ethylketocyclazocine (EKC) | Kappa (κ) | Rhesus Monkey (schedule-controlled responding) | 6.3 (5.9-6.7) | [4] |
| U69,593 | Kappa (κ) | Rhesus Monkey (schedule-controlled responding) | 6.5 (5.9-7.0) | [4] |
| Bremazocine | Kappa (κ) | Rhesus Monkey (tail-withdrawal) | 6.1 | [5] |
| BW373U86 | Delta (δ) | Rhesus Monkey (schedule-controlled responding) | 5.5 (5.3-5.8) | [4] |
Experimental Protocol: Guinea Pig Ileum and Mouse Vas Deferens Assays
These classic isolated tissue preparations are used to assess the functional activity of opioids. The guinea pig ileum is rich in mu and kappa opioid receptors, while the mouse vas deferens primarily expresses delta, but also mu and kappa, opioid receptors.
Objective: To determine the pA₂ value of Quadazocine against opioid agonists.
Materials:
-
Tissues: Freshly isolated guinea pig ileum or mouse vas deferens.
-
Physiological Salt Solution: Krebs solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Agonists: Selective mu, kappa, or delta opioid agonists (e.g., morphine, ethylketocyclazocine, [Leu]enkephalin).
-
Antagonist: this compound.
-
Instrumentation: Organ bath, force-displacement transducer, data acquisition system.
Procedure:
-
Tissue Mounting: The isolated tissue is mounted in an organ bath containing physiological salt solution and subjected to electrical field stimulation to induce twitch contractions.
-
Agonist Dose-Response: A cumulative concentration-response curve for the agonist is generated by measuring the inhibition of the electrically induced contractions.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of Quadazocine for a predetermined period.
-
Repeat Agonist Dose-Response: The agonist concentration-response curve is re-determined in the presence of Quadazocine.
-
Schild Analysis: The dose-ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot of log(dose-ratio - 1) versus the negative log of the molar concentration of Quadazocine is constructed. The x-intercept of the linear regression provides the pA₂ value.
Schild Analysis Workflow for pA₂ Determination
Caption: Workflow for determining Quadazocine's pA₂ value.
Downstream Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-proteins, Gᵢ and Gₒ.[6] Agonist binding to these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduced intracellular cyclic adenosine monophosphate (cAMP) levels, modulation of ion channel activity, and ultimately, a decrease in neuronal excitability.[7][8] As a competitive antagonist, Quadazocine blocks the initiation of this cascade by preventing agonist binding to the receptor.
Signaling Pathway of Opioid Receptor Antagonism by Quadazocine
Caption: Quadazocine blocks agonist-induced signaling.
Conclusion
This compound is a well-characterized opioid antagonist with a clear mechanism of action. It competitively and silently antagonizes mu, kappa, and delta opioid receptors, with a preference for the mu subtype. This antagonism prevents the downstream signaling cascade initiated by opioid agonists, thereby blocking their physiological effects. The quantitative data from binding and functional assays, along with the established experimental protocols, provide a robust framework for its use as a research tool and for the development of novel therapeutics targeting the opioid system.
References
- 1. Multiple opioid receptor profile in vitro and activity in vivo of the potent opioid antagonist Win 44,441-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WIN 44,441: A Stereospecific and Long-Acting Narcotic Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quadazocine - Wikipedia [en.wikipedia.org]
- 4. Effects of opioid agonists selective for mu, kappa and delta opioid receptors on schedule-controlled responding in rhesus monkeys: antagonism by quadazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa opioids in rhesus monkeys. II. Analysis of the antagonistic actions of quadazocine and beta-funaltrexamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Opioid inhibition of Ih via adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Quadazocine Mesylate: An In-Depth Technical Guide to its Opioid Receptor Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadazocine, also known as WIN 44,441-3, is a potent, centrally active opioid receptor antagonist belonging to the benzomorphan class of compounds. It exhibits a broad-spectrum antagonist profile, interacting with all three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). This technical guide provides a comprehensive overview of the opioid receptor profile of quadazocine mesylate, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Quantitative Opioid Receptor Profile of Quadazocine
Quadazocine is characterized by its high affinity for opioid receptors, where it acts as a competitive antagonist. The following tables summarize the binding affinity (IC50) and in vivo antagonist potency (pA2) of quadazocine at mu, delta, and kappa opioid receptors.
Table 1: Radioligand Binding Affinity of Quadazocine
| Receptor Subtype | Radioligand | Test Agonist | IC50 (nM) | Tissue Source | Reference |
| Mu (µ) | [3H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol | - | 0.080 | Monkey brain cortex membranes | [1] |
| Kappa (κ) | [3H]U69,593 | - | 0.52 | Monkey brain cortex membranes | [1] |
| Delta (δ) | [D-Pen2,D-Pen5]-[3H]enkephalin | - | 4.6 | Monkey brain cortex membranes | [1] |
IC50 values represent the concentration of quadazocine required to inhibit 50% of the specific binding of the respective radioligand.
Table 2: In Vivo Antagonist Potency of Quadazocine (pA2 Values)
| Receptor Subtype | Agonist | Animal Model | pA2 (95% CL) | Reference |
| Mu (µ) | Alfentanil | Rhesus Monkey | 7.7 (7.6-7.8) | [1] |
| Mu (µ) | Fentanyl | Rhesus Monkey | 7.7 (7.6-7.8) | [1] |
| Mu (µ) | l-methadone | Squirrel Monkey | 7.43 | [2] |
| Mu (µ) | Fentanyl | Squirrel Monkey | 7.61 | [2] |
| Kappa (κ) | Ethylketocyclazocine (EKC) | Rhesus Monkey | 6.3 (5.9-6.7) | [1] |
| Kappa (κ) | U69,593 | Rhesus Monkey | 6.5 (5.9-7.0) | [1] |
| Kappa (κ) | Bremazocine | Squirrel Monkey | 6.53 | [2] |
| Kappa (κ) | U50,488 | Squirrel Monkey | 6.43 | [2] |
| Delta (δ) | BW373U86 | Rhesus Monkey | 5.5 (5.3-5.8) | [1] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve. It is a measure of the antagonist's potency in vivo.[3]
Experimental Protocols
The following sections detail the methodologies used in key experiments to characterize the opioid receptor profile of quadazocine.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of quadazocine for mu, kappa, and delta opioid receptors.
Methodology:
-
Tissue Preparation: Membranes from monkey brain cortex were prepared. The tissue was homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet was washed and resuspended in the assay buffer.
-
Assay Conditions: The binding assay was performed in a final volume containing the membrane preparation, a specific radioligand for each receptor subtype ([3H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol for mu, [3H]U69,593 for kappa, and [D-Pen2,D-Pen5]-[3H]enkephalin for delta), and varying concentrations of quadazocine.
-
Incubation: The mixture was incubated at a specific temperature (e.g., 25°C) for a defined period to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters were then washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled opioid ligand. Specific binding was calculated by subtracting the non-specific binding from the total binding. The IC50 value for quadazocine was determined by non-linear regression analysis of the competition binding data.
In Vivo Antagonism (Schild Analysis)
Objective: To determine the in vivo antagonist potency (pA2) of quadazocine against the effects of selective mu, kappa, and delta opioid agonists.
Methodology:
-
Animal Model: Rhesus monkeys or squirrel monkeys were used.
-
Behavioral Assay: A schedule-controlled responding task or a tail-withdrawal analgesia test was employed. For schedule-controlled responding, monkeys were trained to press a lever for a food reward. For the tail-withdrawal test, the latency of the monkey to withdraw its tail from warm water was measured.
-
Drug Administration: A selective opioid agonist (e.g., alfentanil for mu, ethylketocyclazocine for kappa, BW373U86 for delta) was administered to produce a dose-dependent effect (e.g., decrease in response rate or increase in tail-withdrawal latency).
-
Antagonist Challenge: On separate test days, different doses of quadazocine were administered prior to the administration of the agonist.
-
Data Collection: The dose-response curve for the agonist was determined in the absence and presence of each dose of quadazocine.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) was calculated for each dose of quadazocine. A Schild plot was constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of quadazocine. The x-intercept of the linear regression of the Schild plot provides the pA2 value.[4]
Visualizations
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, which in turn modulates downstream effector systems. As an antagonist, quadazocine binds to the opioid receptor but does not induce this conformational change, thereby blocking the signaling cascade initiated by agonists.
Caption: Opioid receptor signaling pathway and the antagonistic action of quadazocine.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a radioligand binding assay to determine the affinity of a compound like quadazocine for opioid receptors.
Caption: Experimental workflow for a radioligand binding assay.
Logical Relationship of Quadazocine's Receptor Profile
This diagram summarizes the logical relationship of quadazocine's interaction with the three main opioid receptor subtypes, highlighting its antagonist nature.
Caption: Quadazocine's antagonist profile at opioid receptors.
Conclusion
This compound is a potent and broad-spectrum opioid receptor antagonist with high affinity for mu, kappa, and delta receptors. Its well-characterized antagonist profile makes it a valuable research tool for investigating the physiological and pharmacological roles of the endogenous opioid system. The data and methodologies presented in this guide provide a comprehensive resource for scientists and researchers in the field of opioid pharmacology and drug development.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of the analgesic effects of mu and kappa opioid agonists in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 4. Differentiation between mu and kappa receptor-mediated effects in opioid drug discrimination: apparent pA2 analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
WIN-44,441-3 (Quadazocine): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of WIN-44,441-3, also known as Quadazocine. Developed by the Sterling-Winthrop Research Institute, WIN-44,441-3 is a potent and long-acting opioid antagonist with a distinct profile. This document collates available quantitative data, details experimental methodologies for its evaluation, and presents visual representations of its synthetic pathway and pharmacological assessment workflow.
Discovery and Background
WIN-44,441-3, later named Quadazocine, emerged from research programs at the Sterling-Winthrop Research Institute focused on the development of novel opioid receptor antagonists. It is a member of the benzomorphan class of compounds. Early investigations identified it as a potent, stereospecific, and long-acting antagonist at the mu (µ), delta (δ), and kappa (κ) opioid receptors. The levorotary enantiomer, WIN-44,441-3, was identified as the pharmacologically active form.
Synthesis
While the specific, detailed synthetic protocol for WIN-44,441-3 from the primary literature remains proprietary, the general synthesis of the benzomorphan scaffold is well-established. The following represents a plausible synthetic pathway for Quadazocine based on known benzomorphan syntheses.
In-Depth Technical Guide to the Pharmacological Properties of Quadazocine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quadazocine mesylate (also known as WIN 44,441-3) is a potent, centrally acting opioid antagonist belonging to the benzomorphan class of compounds. It exhibits a high affinity for mu (μ) and kappa (κ) opioid receptors, with a lower affinity for the delta (δ) opioid receptor. As a "silent" antagonist, Quadazocine effectively blocks the effects of opioid agonists without eliciting an intrinsic effect of its own. This comprehensive technical guide details the pharmacological properties of this compound, presenting quantitative data, in-depth experimental methodologies, and visualizations of its mechanism of action.
Introduction
Quadazocine is a valuable pharmacological tool for investigating the roles of opioid receptor subtypes in various physiological and pathological processes. Its distinct receptor affinity profile, particularly its potent antagonism at both μ and κ receptors, makes it a subject of interest in opioid research. This document serves as a technical resource, compiling and elucidating the key pharmacological characteristics of this compound to support ongoing and future research endeavors.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and in vivo antagonist potencies of this compound across different opioid receptor subtypes.
Table 1: In Vitro Receptor Binding Affinity of Quadazocine
| Receptor Subtype | Radioligand | Preparation | IC₅₀ (nM) | Reference |
| Mu (μ) | [³H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol | Monkey brain cortex membranes | 0.080 | [1] |
| Kappa (κ) | [³H]U69,593 | Monkey brain cortex membranes | 0.52 | [1] |
| Delta (δ) | [³H][D-Pen²,D-Pen⁵]enkephalin | Monkey brain cortex membranes | 4.6 | [1] |
Table 2: In Vivo Antagonist Potency of Quadazocine (pA₂ Values)
| Agonist | Receptor Target | Species | Assay | pA₂ (95% CI) | Reference |
| Alfentanil | Mu (μ) | Rhesus Monkey | Schedule-Controlled Responding | 7.7 (7.6-7.8) | [1] |
| Fentanyl | Mu (μ) | Rhesus Monkey | Schedule-Controlled Responding | 7.7 (7.6-7.8) | [1] |
| l-Methadone | Mu (μ) | Squirrel Monkey | Shock Titration | 7.43 | [2] |
| Fentanyl | Mu (μ) | Squirrel Monkey | Shock Titration | 7.61 | [2] |
| Ethylketocyclazocine (EKC) | Kappa (κ) | Rhesus Monkey | Schedule-Controlled Responding | 6.3 (5.9-6.7) | [1] |
| U69,593 | Kappa (κ) | Rhesus Monkey | Schedule-Controlled Responding | 6.5 (5.9-7.0) | [1] |
| Bremazocine | Kappa (κ) | Squirrel Monkey | Shock Titration | 6.53 | [2] |
| U50,488 | Kappa (κ) | Squirrel Monkey | Shock Titration | 6.43 | [2] |
| BW373U86 | Delta (δ) | Rhesus Monkey | Schedule-Controlled Responding | 5.5 (5.3-5.8) | [1] |
Mechanism of Action and Signaling Pathways
Quadazocine functions as a competitive antagonist at opioid receptors. By binding to these receptors, it prevents endogenous and exogenous opioid agonists from binding and initiating downstream signaling cascades.
Antagonism of G-Protein Coupling and Downstream Effectors
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Quadazocine, by blocking agonist binding, prevents these downstream effects.
Figure 1: Quadazocine's antagonism of opioid receptor signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀) of Quadazocine for μ, κ, and δ opioid receptors.
Methodology:
-
Tissue Preparation: Membranes from monkey brain cortex are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.
-
Radioligands:
-
Mu (μ): [³H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol (DAMGO)
-
Kappa (κ): [³H]U69,593
-
Delta (δ): [³H][D-Pen²,D-Pen⁵]enkephalin (DPDPE)
-
-
Assay Procedure:
-
A constant concentration of the respective radioligand is incubated with the brain membrane preparation in the presence of varying concentrations of Quadazocine.
-
Incubation is carried out at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled opioid ligand (e.g., naloxone).
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of Quadazocine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis.
-
Figure 2: Workflow for in vitro radioligand binding assay.
In Vivo Antagonism in Rhesus Monkeys (Schedule-Controlled Responding)
Objective: To determine the in vivo antagonist potency (pA₂) of Quadazocine against μ, κ, and δ opioid agonists.
Methodology:
-
Animals: Adult rhesus monkeys are trained to respond under a fixed-ratio schedule of food reinforcement (e.g., FR 30), where they receive a food pellet after completing 30 lever presses.
-
Drug Administration:
-
Various opioid agonists (alfentanil, fentanyl, EKC, U69,593, BW373U86) are administered intramuscularly at a range of doses to establish a dose-response curve for the suppression of responding.
-
To determine antagonist potency, a fixed dose of Quadazocine is administered prior to the administration of the agonist. This is repeated with several doses of Quadazocine.
-
-
Behavioral Testing: Monkeys are placed in the operant conditioning chamber, and the rate of responding is measured for a set session duration.
-
Data Analysis:
-
The dose-response curves for the agonists in the absence and presence of different doses of Quadazocine are plotted.
-
A Schild analysis is performed to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist dose-response curve.
-
Figure 3: Workflow for in vivo antagonism study in rhesus monkeys.
In Vivo Antagonism in Mice (Tail-Flick Test)
Objective: To assess the ability of Quadazocine to antagonize the antinociceptive effects of opioid agonists.[3]
Methodology:
-
Animals: Male ICR mice are typically used.
-
Procedure:
-
A focused beam of radiant heat is applied to the ventral surface of the mouse's tail.
-
The latency to a tail-flick response is measured as an index of nociception. A cut-off time is established to prevent tissue damage.
-
-
Drug Administration:
-
An opioid agonist (e.g., morphine or phenazocine) is administered subcutaneously (s.c.) to produce an antinociceptive effect (i.e., an increase in tail-flick latency).
-
Quadazocine is administered (s.c. or orally) at various doses prior to the agonist to determine its ability to reverse the antinociceptive effect.
-
-
Data Analysis:
-
The dose of Quadazocine required to reduce the agonist's effect by 50% (AD₅₀) can be calculated. The duration of action can also be assessed by varying the time between Quadazocine and agonist administration.[3]
-
Pharmacokinetic Profile
Detailed pharmacokinetic studies on this compound in common laboratory animal models are limited in the publicly available literature. However, in vivo studies have shown that Quadazocine is orally active and has a significantly longer duration of action compared to an equivalent oral dose of naloxone in antagonizing morphine and phenazocine-induced antinociception in the tail-flick test.[3] Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Summary and Conclusion
This compound is a potent and versatile opioid antagonist with a well-characterized in vitro and in vivo pharmacological profile. Its high affinity for μ and κ opioid receptors makes it a valuable tool for dissecting the roles of these receptor systems. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers utilizing Quadazocine in their studies. Further investigation into its pharmacokinetic properties and its effects on specific downstream signaling components will continue to enhance our understanding of this important research compound.
References
- 1. Effects of opioid agonists selective for mu, kappa and delta opioid receptors on schedule-controlled responding in rhesus monkeys: antagonism by quadazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the analgesic effects of mu and kappa opioid agonists in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple opioid receptor profile in vitro and activity in vivo of the potent opioid antagonist Win 44,441-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Quadazocine Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadazocine mesylate, also known by its developmental code WIN 44,441-3, is a potent, long-acting opioid antagonist belonging to the benzomorphan class of compounds. Its in vitro pharmacological profile reveals it to be a pure antagonist at the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways.
Quantitative Data Summary
The in vitro antagonist potency and receptor binding affinity of this compound have been determined through various assays. The following tables summarize the key quantitative data.
Table 1: Antagonist Potency of Quadazocine in Isolated Tissue Preparations
| Receptor Target | Agonist Used | Preparation | Antagonist Potency (Ke in nM) |
| Mu (µ) | [D-Ala², MePhe⁴, Gly-ol⁵]enkephalin (DAMGO) | Guinea-pig ileum | 0.08 ± 0.01 |
| Delta (δ) | [D-Ala², D-Leu⁵]enkephalin (DADLE) | Mouse vas deferens | 0.46 ± 0.09 |
| Kappa (κ) | Ethylketocyclazocine (EKC) | Guinea-pig ileum | 0.13 ± 0.02 |
Ke represents the equilibrium dissociation constant for a competitive antagonist, indicating the concentration of antagonist that would require a doubling of the agonist concentration to produce the same response.
Table 2: Receptor Binding Affinity of Quadazocine in Monkey Brain Membranes
| Receptor Target | Radioligand Used | IC50 (nM) |
| Mu (µ) | [³H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol ([³H]DAMGO) | 0.080 |
| Kappa (κ) | [³H]U69,593 | 0.52 |
| Delta (δ) | [D-Pen²,D-Pen⁵]-[³H]enkephalin ([³H]DPDPE) | 4.6 |
IC50 is the concentration of a competing ligand (Quadazocine) that displaces 50% of the specific binding of the radioligand.
Experimental Protocols
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., monkey brain cortex) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in fresh buffer.
-
Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]DAMGO for µ receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Quadazocine).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. Specific binding is defined as the difference between total binding and non-specific binding (measured in the presence of a high concentration of an unlabeled ligand).
Isolated Tissue Bioassays (Functional Antagonism)
These functional assays measure the ability of an antagonist to inhibit the biological response produced by an agonist in an isolated tissue preparation.
Protocol for Guinea-Pig Ileum (Mu and Kappa Receptor Antagonism):
-
Tissue Preparation: A segment of the ileum from a guinea pig is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Stimulation: The tissue is stimulated electrically to induce twitch contractions, which are recorded using a force-displacement transducer.
-
Agonist Response: A cumulative concentration-response curve is generated for a specific opioid agonist (e.g., DAMGO for µ receptors or EKC for κ receptors) to determine its EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (Quadazocine) for a predetermined period.
-
Shift in Agonist Response: A second concentration-response curve for the agonist is generated in the presence of the antagonist.
-
Data Analysis: The antagonist's equilibrium dissociation constant (Ke) is calculated from the rightward shift in the agonist's concentration-response curve using the Schild equation.
Protocol for Mouse Vas Deferens (Delta Receptor Antagonism):
The protocol is similar to the guinea-pig ileum preparation, with the following key differences:
-
Tissue: The vas deferens from a mouse is used.
-
Agonist: A delta-selective agonist such as [D-Ala², D-Leu⁵]enkephalin (DADLE) is used to elicit an inhibitory response on the electrically induced contractions.
Mandatory Visualizations
Quadazocine Mesylate: A Technical Guide to its Opioid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quadazocine, also known as WIN 44,441-3, is a potent opioid antagonist with a notable binding profile across the three major opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ). This document provides a comprehensive technical overview of the binding affinity of Quadazocine mesylate for these receptors. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of key experimental and signaling pathways to support further research and drug development efforts.
Quantitative Binding Affinity of this compound
The binding affinity of Quadazocine for mu, kappa, and delta opioid receptors is typically determined through competitive radioligand binding assays. In these experiments, Quadazocine is used to displace a radiolabeled ligand that is selective for a specific receptor subtype. The concentration of Quadazocine that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity.
A key study by Negus et al. (1993) determined the IC50 values for Quadazocine in membranes from monkey brain cortex.[1] The results demonstrated a significant preference in affinity for the mu-opioid receptor.[1]
| Receptor Subtype | Radioligand | IC50 (nM) |
| Mu (µ) | [3H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol ([³H]DAMGO) | 0.080 |
| Kappa (κ) | [3H]U69,593 | 0.52 |
| Delta (δ) | [D-Pen2,D-Pen5]-[3H]enkephalin ([³H]DPDPE) | 4.6 |
| Data from Negus et al., 1993, using monkey brain cortex membranes.[1] |
Experimental Protocols: Radioligand Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as Quadazocine, for opioid receptors, based on standard methodologies.
Materials and Reagents
-
Tissue Source: Monkey brain cortex (or other tissue/cell line expressing opioid receptors)
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
-
Radioligands:
-
Mu-selective: [³H]DAMGO
-
Kappa-selective: [³H]U69,593
-
Delta-selective: [³H]DPDPE
-
-
Competitor: this compound
-
Non-specific Binding Determinate: Naloxone (10 µM) or other suitable unlabeled opioid ligand
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polyethyleneimine (PEI) (0.5% solution for pre-treating filters)
Membrane Preparation
-
The brain tissue is dissected and placed in ice-cold homogenization buffer.
-
The tissue is homogenized using a Polytron or similar tissue homogenizer.
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 10-20 minutes at 4°C.
-
The resulting supernatant is discarded, and the pellet, containing the cell membranes, is resuspended in fresh, ice-cold assay buffer.
-
The centrifugation and resuspension steps are repeated to wash the membranes.
-
The final pellet is resuspended in a known volume of assay buffer.
-
A small aliquot of the membrane preparation is taken to determine the protein concentration using a standard method (e.g., Bradford or BCA assay). The final membrane preparation is stored at -80°C until use.
Competitive Binding Assay
-
Assay tubes are prepared in triplicate for total binding, non-specific binding, and for each concentration of the competitor (Quadazocine).
-
To each tube, the following are added in order:
-
Assay buffer
-
The appropriate radioligand at a concentration near its Kd.
-
For competitor tubes: A range of concentrations of Quadazocine.
-
For non-specific binding tubes: A high concentration of an unlabeled opioid ligand (e.g., 10 µM naloxone).
-
For total binding tubes: Assay buffer.
-
-
The reaction is initiated by adding the membrane preparation (typically 100-200 µg of protein per tube).
-
The tubes are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to reach equilibrium (e.g., 60-120 minutes).
-
The binding reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.
-
The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
The filters are placed in scintillation vials, scintillation cocktail is added, and the radioactivity is counted using a liquid scintillation counter.
Data Analysis
-
Specific Binding: Calculated by subtracting the radioactivity of the non-specific binding samples from the total binding and all competitor samples.
-
IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathway of Opioid Receptors
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.
References
Early Preclinical Studies of Quadazocine Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadazocine, also known as WIN-44,441, is a potent, long-acting opioid antagonist belonging to the benzomorphan class of compounds.[1] In early preclinical research, it has been characterized as a silent antagonist at all three major opioid receptors: mu (µ), kappa (κ), and delta (δ).[2] Notably, it exhibits a significant preference in binding affinity for the µ-receptor and the κ₂ subtype.[2] This profile has led to its investigation as a tool to probe the physiological and behavioral effects mediated by these receptors. This technical guide provides a comprehensive overview of the early preclinical data on Quadazocine mesylate, with a focus on its receptor binding profile, in vivo antagonist activity, and the underlying signaling pathways it modulates.
Quantitative Data
The following tables summarize the available quantitative data from preclinical studies of Quadazocine, focusing on its antagonist potency at opioid receptors. It is important to note that while direct in vitro binding affinity data (Ki values) for Quadazocine are not consistently reported in publicly available literature, its antagonist potency has been quantified in vivo using apparent pA₂ analysis.
| Parameter | Receptor | Value | Species | Assay |
| Apparent pA₂ | Mu (µ) | 7.8 | Rhesus Monkey | Opioid Drug Discrimination |
| Apparent pA₂ | Kappa (κ) | 5.7 | Rhesus Monkey | Opioid Drug Discrimination |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are representative methodologies for key in vitro and in vivo assays used to characterize this compound.
In Vitro Radioligand Binding Assay (Representative Protocol)
This protocol outlines a standard competitive binding assay to determine the affinity of Quadazocine for opioid receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of Quadazocine for the µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from CHO cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).
-
This compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize transfected CHO cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of Quadazocine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Antagonism of Opioid-Induced Antinociception (Representative Protocol)
This protocol describes a common in vivo model to assess the antagonist effects of Quadazocine against an opioid agonist.
Objective: To evaluate the ability of Quadazocine to reverse the antinociceptive effects of an opioid agonist (e.g., morphine) in a thermal pain model.
Animals: Male Sprague-Dawley rats (250-300 g).
Materials:
-
This compound.
-
Morphine sulfate.
-
Saline solution (0.9% NaCl).
-
Hot plate apparatus.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and the hot plate apparatus.
-
Baseline Latency: Determine the baseline nociceptive threshold by placing each rat on the hot plate (maintained at a constant temperature, e.g., 55°C) and measuring the latency to a nociceptive response (e.g., hind paw lick, jump).
-
Drug Administration:
-
Antagonist Pre-treatment: Administer this compound (e.g., 0.1, 1, 10 mg/kg, subcutaneous) or vehicle (saline) to different groups of rats.
-
Agonist Challenge: After a pre-determined time (e.g., 30 minutes), administer morphine sulfate (e.g., 5 mg/kg, subcutaneous) or saline to all rats.
-
-
Post-Treatment Latency: At various time points after morphine administration (e.g., 30, 60, 90, 120 minutes), measure the hot plate latency for each rat.
-
Data Analysis: Convert the latency data to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between the different treatment groups to determine the antagonistic effect of Quadazocine.
Signaling Pathways and Mechanism of Action
Quadazocine functions as a competitive antagonist at opioid receptors, which are G-protein coupled receptors (GPCRs). Its mechanism of action involves binding to the receptor and preventing the binding and subsequent signaling of endogenous or exogenous opioid agonists.
Opioid Receptor Signaling Cascade
Opioid receptor activation by an agonist typically initiates a signaling cascade that leads to the modulation of neuronal excitability. As an antagonist, Quadazocine blocks these agonist-induced events.
Experimental Workflow for In Vivo Antagonism Study
The logical flow of an in vivo experiment to determine the antagonist properties of Quadazocine is depicted below.
Conclusion
The early preclinical data for this compound characterize it as a potent and long-acting opioid antagonist with a preference for the µ-opioid receptor. While comprehensive quantitative data on its binding affinity and pharmacokinetics are limited in publicly accessible literature, in vivo studies have consistently demonstrated its efficacy in antagonizing the effects of opioid agonists. The provided experimental protocols and pathway diagrams offer a framework for understanding and replicating the foundational research on this compound. Further studies are warranted to fully elucidate its pharmacokinetic profile and its potential for clinical development.
References
Quadazocine Mesylate: An In-depth Technical Guide for the Investigation of Endogenous Opioid Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadazocine mesylate, also known as WIN 44,441-3, is a potent and long-acting opioid antagonist belonging to the benzomorphan class of compounds. It serves as a critical pharmacological tool for researchers investigating the physiological and pathological roles of endogenous opioid systems. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, receptor binding profile, relevant experimental protocols, and the signaling pathways it modulates.
Mechanism of Action and Receptor Binding Profile
Quadazocine acts as a silent antagonist at all three major opioid receptors: mu (µ), delta (δ), and kappa (κ).[1] This means that it binds to these receptors with high affinity but does not activate them, effectively blocking the binding and subsequent action of endogenous opioid peptides (e.g., endorphins, enkephalins, and dynorphins) and exogenous opioid agonists.
Quadazocine exhibits a notable preference for the µ-opioid receptor and the κ₂ subtype, although it also possesses significant affinity for the δ-opioid receptor.[1] This receptor binding profile makes it a valuable tool for dissecting the specific contributions of these receptor subtypes in various physiological processes.
Quantitative Data: Receptor Binding Affinities
The following tables summarize the in vitro and in vivo binding parameters of Quadazocine at the major opioid receptors.
Table 1: In Vitro Receptor Binding Profile of Quadazocine
| Receptor Subtype | Radioligand Displaced | Preparation | IC₅₀ (nM) |
| Mu (µ) | [³H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol | Monkey brain cortex membranes | 0.080 |
| Kappa (κ) | [³H]U69,593 | Monkey brain cortex membranes | 0.52 |
| Delta (δ) | [D-Pen²,D-Pen⁵]-[³H]enkephalin | Monkey brain cortex membranes | 4.6 |
Table 2: In Vivo Antagonist Potency of Quadazocine in Rhesus Monkeys
| Agonist | Receptor Mediating Effect | Antagonist Parameter | Value (95% CI) |
| Alfentanil | Mu (µ) | pA₂ | 7.7 (7.6-7.8) |
| Fentanyl | Mu (µ) | pA₂ | 7.7 (7.6-7.8) |
| Ethylketocyclazocine (EKC) | Kappa (κ) | pA₂ | 6.3 (5.9-6.7) |
| U69,593 | Kappa (κ) | pA₂ | 6.5 (5.9-7.0) |
| BW373U86 | Delta (δ) | pA₂ | 5.5 (5.3-5.8) |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including its oral bioavailability, plasma half-life, metabolism, and excretion in common laboratory animal models, are not extensively reported in the currently available scientific literature. As a benzomorphan derivative, it is anticipated to undergo hepatic metabolism, potentially involving glucuronidation, as has been observed with other compounds in this class.[2] Further studies are required to fully elucidate the pharmacokinetic profile of Quadazocine.
Experimental Protocols for In Vivo Investigation
Quadazocine is widely used in preclinical in vivo studies to investigate the involvement of endogenous opioid systems in various physiological and pathological conditions, such as pain, addiction, and mood disorders. Below are detailed protocols for two common behavioral assays used to assess the antagonist activity of Quadazocine against opioid-induced analgesia.
Tail-Flick Test for Thermal Nociception
The tail-flick test is a widely used method to assess the analgesic effects of drugs by measuring the latency of an animal to withdraw its tail from a source of thermal stimulus.
Objective: To evaluate the ability of Quadazocine to antagonize the analgesic effects of an opioid agonist (e.g., morphine) in the tail-flick test.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Morphine sulfate (or other opioid agonist)
-
Vehicle (e.g., sterile saline or 0.25% Na-CMC)
-
Tail-flick apparatus (radiant heat source)
-
Animal restrainers
Procedure:
-
Animal Acclimation: Acclimate the mice to the laboratory environment for at least one week before the experiment. On the day of the experiment, allow the animals to acclimate to the testing room for at least 30 minutes.
-
Baseline Latency Measurement: Gently place each mouse in a restrainer. Position the tail over the radiant heat source of the tail-flick apparatus, approximately 3-4 cm from the tip. Activate the heat source and measure the time it takes for the mouse to flick its tail. This is the baseline latency. To prevent tissue damage, a cut-off time of 8-10 seconds is typically imposed.
-
Grouping and Administration: Randomly divide the animals into experimental groups (n=8 per group):
-
Group 1 (Vehicle Control): Administer the vehicle solution.
-
Group 2 (Agonist Control): Administer the opioid agonist (e.g., morphine, 10 mg/kg, subcutaneous - s.c.).
-
Group 3 (Antagonist + Agonist): Administer Quadazocine (e.g., 1 mg/kg, intraperitoneal - i.p.) 15-30 minutes prior to the administration of the opioid agonist.
-
-
Post-Treatment Latency Measurement: At predetermined time points after the agonist administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency for each animal as described in step 2.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in the %MPE in the Quadazocine pre-treated group compared to the agonist control group indicates antagonist activity.
Acetic Acid-Induced Writhing Test for Visceral Nociception
The writhing test is a chemical-induced pain model used to evaluate the efficacy of analgesic drugs, particularly against visceral pain.
Objective: To determine the effectiveness of Quadazocine in reversing the antinociceptive effects of an opioid agonist in the acetic acid-induced writhing test.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Morphine sulfate (or other opioid agonist)
-
Glacial acetic acid
-
Vehicle (e.g., sterile saline)
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions as described for the tail-flick test.
-
Grouping and Administration: Divide the animals into experimental groups (n=8 per group):
-
Group 1 (Vehicle Control): Administer the vehicle solution.
-
Group 2 (Agonist Control): Administer the opioid agonist (e.g., morphine, 10 mg/kg, s.c.).
-
Group 3 (Antagonist + Agonist): Administer Quadazocine (e.g., 1 mg/kg, i.p.) 15-30 minutes before the opioid agonist.
-
-
Induction of Writhing: Thirty minutes after the administration of the opioid agonist (or equivalent time for the vehicle control), administer a 0.6% solution of acetic acid intraperitoneally (10 mL/kg) to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber. After a 5-minute latency period, count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 10-20 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100. A significant decrease in the percentage of inhibition in the Quadazocine pre-treated group compared to the agonist control group demonstrates its antagonist effect.[3]
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. As an antagonist, Quadazocine blocks these downstream effects.
Caption: Opioid receptor signaling pathway antagonized by Quadazocine.
Experimental Workflow for In Vivo Antagonism Study
The following diagram illustrates a typical workflow for an in vivo experiment designed to test the antagonist properties of Quadazocine.
References
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Quadazocine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Chemical Identity
Quadazocine is a synthetic benzomorphan derivative. The mesylate salt, Quadazocine Mesylate, is formed by the reaction of the basic quadazocine molecule with methanesulfonic acid. This salt form is often utilized in pharmaceutical development to improve the solubility and stability of the parent compound.
Chemical Structure of Quadazocine:
The core structure of Quadazocine is a hexahydro-2,6-methano-3-benzazocine ring system.
Molecular Formula:
Molecular Weight:
-
Quadazocine (free base): 383.576 g/mol [2]
-
This compound: 479.67 g/mol
Synonyms:
Physicochemical Properties of this compound
Detailed experimental data on the physicochemical properties of this compound, such as melting point, pKa, and specific solubility values, are not widely reported in the available scientific literature. However, some general and computed properties are known.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₇NO₂ · CH₄SO₃ | - |
| Molecular Weight | 479.67 g/mol | - |
| Solubility | To be determined | MedKoo Biosciences |
| XLogP3 (Computed) | 5.6 (for free base) | PubChem[1] |
| Hydrogen Bond Donors | 1 (for free base) | PubChem[1] |
| Hydrogen Bond Acceptors | 2 (for free base) | PubChem[1] |
Synthesis of Quadazocine
A detailed, step-by-step synthesis protocol for Quadazocine (WIN-44,441) or its mesylate salt is not publicly available in the reviewed scientific literature. The synthesis of benzomorphan derivatives is generally a complex, multi-step process.
Mechanism of Action and Pharmacology
Quadazocine is characterized as a silent opioid receptor antagonist. It exhibits high affinity for all three major opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ), but does not activate them. Its antagonistic action competitively blocks the binding of endogenous and exogenous opioid agonists, thereby inhibiting their pharmacological effects.[2]
Quadazocine has a notable preference for the mu-opioid receptor and the kappa-2 subtype.[2] This profile makes it a valuable tool in preclinical research for investigating the roles of these specific receptor systems in various physiological and pathological processes. As an antagonist, Quadazocine can reverse the effects of opioid agonists like morphine and fentanyl, including analgesia.[2]
Receptor Binding Affinity
The binding affinity of Quadazocine for opioid receptors has been quantified in studies using radioligand binding assays with membranes from monkey brain cortex. The following table summarizes the reported IC₅₀ values, which represent the concentration of Quadazocine required to inhibit 50% of the specific binding of a given radioligand.
| Radioligand (Receptor Target) | IC₅₀ (nM) |
| [³H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol (μ-agonist) | 0.080 |
| [³H]U69,593 (κ-agonist) | 0.52 |
| [D-Pen²,D-Pen⁵]-[³H]enkephalin (δ-agonist) | 4.6 |
Data sourced from a study on the antagonism of opioid agonists in rhesus monkeys.
Experimental Protocols
While specific, detailed protocols for experiments involving this compound are proprietary to the conducting laboratories, a general methodology for a key experiment—the competitive radioligand binding assay—is provided below. This protocol is based on standard practices in the field for assessing the binding affinity of a compound to opioid receptors in brain tissue.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of this compound for mu, kappa, and delta opioid receptors.
Materials:
-
Frozen brain tissue (e.g., from rhesus monkey or rat)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands:
-
For µ-receptors: [³H]DAMGO
-
For κ-receptors: [³H]U-69,593
-
For δ-receptors: [³H]DPDPE
-
-
Non-labeled ("cold") ligand for determining non-specific binding (e.g., Naloxone)
-
This compound solutions of varying concentrations
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Methodology:
1. Membrane Preparation: a. Thaw and weigh brain tissue on ice. b. Homogenize the tissue in ice-cold homogenization buffer using a Polytron homogenizer. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris. d. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes. e. Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation. f. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
2. Binding Assay: a. In a series of tubes, add a constant amount of membrane protein. b. Add a constant concentration of the selected radioligand (typically at or below its Kₑ). c. Add varying concentrations of this compound (the competitor). d. For total binding, add only the radioligand and membranes. e. For non-specific binding, add the radioligand, membranes, and a high concentration of a non-labeled antagonist (e.g., 10 µM Naloxone). f. Incubate the tubes at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
3. Separation and Counting: a. Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration apparatus. b. Wash the filters with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. d. Measure the radioactivity in each vial using a liquid scintillation counter.
4. Data Analysis: a. Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. d. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizations
Opioid Receptor Antagonist Signaling Pathway
The following diagram illustrates the general signaling pathway of an opioid receptor and how an antagonist like Quadazocine intervenes.
Caption: Opioid Receptor Antagonism by Quadazocine.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
This compound is a potent, high-affinity opioid receptor antagonist with a preference for the mu and kappa-2 receptors. Its well-characterized antagonist profile at these receptors makes it an indispensable tool for preclinical research aimed at elucidating the complexities of the opioid system. While a comprehensive public record of its synthesis and a full profile of its physicochemical properties are lacking, the available data on its molecular structure and receptor binding affinities provide a solid foundation for its application in pharmacological studies. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to design and interpret studies involving this important research compound. Further investigation into its synthesis and detailed chemical properties would be beneficial to the scientific community.
References
Methodological & Application
Quadazocine Mesylate: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadazocine mesylate is a potent and selective opioid antagonist with primary activity at the mu-opioid receptor, and to a lesser extent, at the kappa and delta-opioid receptors. Its utility in preclinical in vivo studies is significant for investigating the role of the opioid system in a variety of physiological and pathological processes, including pain, addiction, and mood disorders. This document provides detailed experimental protocols and application notes for the use of this compound in in vivo research, with a focus on rodent models.
Data Presentation
Pharmacokinetic Profile
Comprehensive pharmacokinetic data for this compound in common laboratory animal models are not extensively available in the public domain. However, the following table outlines the key pharmacokinetic parameters that are crucial for designing and interpreting in vivo studies. Researchers should consider conducting preliminary pharmacokinetic studies in their specific animal model and experimental conditions to determine these values empirically.
| Parameter | Description | Typical Units | This compound Data |
| Half-life (t½) | Time required for the concentration of the drug in the body to be reduced by half. | hours (h) | Not readily available. |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | mL/min/kg | Not readily available. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | L/kg | Not readily available. |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % | Not readily available. |
In Vivo Antagonist Potency
Quadazocine has been characterized as a competitive mu-selective opioid antagonist. Its potency in antagonizing the effects of various opioid agonists has been determined in rhesus monkeys in an assay of thermal nociception.[1]
| Opioid Agonist | Quadazocine pA2 Value |
| Mu Agonists (e.g., Heroin, Morphine) | 7.4 - 7.8 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
Behavioral Effects in Substance Abuse Models
Studies in rhesus monkeys have demonstrated the efficacy of quadazocine in reducing the self-administration of various substances of abuse.
| Substance | Animal Model | This compound Dose Range (i.m.) | Effect |
| Ethanol | Rhesus Monkey | 1.0 - 3.2 mg/kg | Reduction in fluid deliveries.[2] |
| Sucrose | Rhesus Monkey | 1.0 - 3.2 mg/kg | Reduction in fluid deliveries.[2] |
| Phencyclidine | Rhesus Monkey | 0.032 - 3.2 mg/kg | Reduction in fluid deliveries.[2] |
Experimental Protocols
Hot Plate Test for Thermal Nociception (Antagonist Protocol)
This protocol is designed to assess the ability of this compound to antagonize the analgesic effects of an opioid agonist.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
This compound solution.
-
Opioid agonist solution (e.g., morphine sulfate).
-
Vehicle (e.g., sterile saline).
-
Syringes and needles for administration.
-
Animal cages.
-
Timers.
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (200-250 g) to the laboratory environment for at least 3 days. House them in a temperature-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: On the day of the experiment, bring the animals to the testing room at least 30 minutes before the start of the experiment to allow for acclimation.
-
Baseline Latency:
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Gently place each rat on the hot plate and start the timer immediately.
-
Observe the animal for signs of nociception, such as licking or flicking a hind paw, or jumping.
-
Stop the timer at the first sign of nociception and record the latency.
-
To prevent tissue damage, a cut-off time of 30 seconds is imposed. If the animal does not respond by the cut-off time, remove it from the hot plate and assign a latency of 30 seconds.
-
-
Drug Administration:
-
Divide the animals into groups (e.g., Vehicle + Vehicle, Vehicle + Morphine, Quadazocine + Morphine).
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes before the opioid agonist.
-
Administer the opioid agonist (e.g., morphine sulfate, 5 mg/kg, subcutaneously - s.c.) or vehicle.
-
-
Post-Treatment Latency:
-
At the time of peak effect of the opioid agonist (e.g., 30 minutes after morphine administration), place each animal back on the hot plate and measure the response latency as described in step 3.
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a post-hoc test) to determine the effect of quadazocine on the analgesic effect of the opioid agonist.
-
Caption: Logical flow of the Conditioned Place Preference experiment.
Signaling Pathway
This compound, as an opioid antagonist, primarily functions by blocking the signaling cascade initiated by opioid agonists. The binding of an opioid agonist to its G-protein coupled receptor (GPCR), such as the mu-opioid receptor, typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This ultimately results in a reduction in neuronal excitability and neurotransmitter release. Quadazocine competitively binds to the opioid receptor, preventing the agonist from binding and thereby inhibiting this downstream signaling.
Opioid Receptor Antagonism by Quadazocine
Caption: Quadazocine blocks opioid agonist-induced signaling.
References
- 1. Effects of heroin and its metabolites on schedule-controlled responding and thermal nociception in rhesus monkeys: sensitivity to antagonism by quadazocine, naltrindole and beta-funaltrexamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quadazocine decreases responding reinforced by ethanol, sucrose, and phencyclidine fluid deliveries in rhesus monkeys: comparison to naltrexone's effects [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quadazocine Mesylate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadazocine, also known by its developmental code WIN 44,441-3, is a potent, long-acting opioid antagonist with a primary affinity for the mu (µ) and kappa (κ) opioid receptors. In rodent models, it effectively reverses the physiological and behavioral effects of opioid agonists. These application notes provide a comprehensive overview of the dosing and administration of Quadazocine mesylate in various rodent experimental paradigms, compiled from peer-reviewed scientific literature.
Data Presentation
Table 1: Dosing and Administration of this compound in Rats
| Application | Strain | Route of Administration | Dose Range (mg/kg) | Vehicle | Key Findings |
| Potentiation of Ethanol-Induced Locomotor Activity | Not Specified | Not Specified | Not Specified | Not Specified | Quadazocine, a kappa antagonist, potentiates the activating effects of ethanol in adult rats.[1] |
| Opioid Dependence Model | Not Specified | Oral Gavage | Not Specified | Not Specified | Used as a tool to study opioid dependence.[2] |
Table 2: Dosing and Administration of this compound in Mice
| Application | Strain | Route of Administration | Dose Range (mg/kg) | Vehicle | Key Findings |
| Antagonism of Opioid-Induced Analgesia (Tail-Flick Test) | Not Specified | Subcutaneous (s.c.) | Not Specified | Not Specified | Used to antagonize the antinociceptive effects of opioid agonists. |
| Antagonism of Opioid-Induced Locomotor Activity | Not Specified | Intraperitoneal (i.p.) | Not Specified | Not Specified | Used to block the motor effects of opioids. |
Note: Specific dosages and vehicles for this compound in many rodent studies are not consistently reported in the available literature. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
Protocol 1: Antagonism of Morphine-Induced Analgesia in the Mouse Tail-Flick Test
This protocol is a general procedure for assessing the opioid antagonist properties of this compound.
1. Materials:
-
This compound
-
Morphine sulfate
-
Sterile saline (0.9% NaCl)
-
Tail-flick analgesia meter
-
Mouse restrainers
-
Syringes and needles (e.g., 27-gauge)
2. Animal Model:
-
Male or female mice (e.g., C57BL/6 or Swiss Webster), 8-10 weeks old.
3. Drug Preparation:
-
Morphine Solution: Dissolve morphine sulfate in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse).
-
This compound Solution: Prepare a stock solution of this compound in a suitable vehicle. While specific vehicles are not always reported, sterile saline or water are common. Perform pilot studies to determine the appropriate vehicle and concentration.
4. Experimental Procedure: a. Baseline Latency: Gently place each mouse in a restrainer and allow it to acclimate for a few minutes. Position the mouse's tail over the radiant heat source of the tail-flick meter and record the baseline latency for the tail-flick response. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. b. Quadazocine Administration: Administer the prepared this compound solution via subcutaneous (s.c.) injection at the desired dose. A typical pretreatment time is 15-30 minutes before the opioid agonist administration. c. Morphine Administration: Administer morphine sulfate via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a dose known to produce a significant analgesic effect (e.g., 5-10 mg/kg). d. Post-Treatment Latency: At various time points after morphine administration (e.g., 15, 30, 60, and 90 minutes), measure the tail-flick latency as described in step 4a. e. Data Analysis: Calculate the percent maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between groups treated with morphine alone and those pretreated with this compound.
Diagram:
Protocol 2: Assessment of this compound on Ethanol-Induced Locomotor Activity in Rats
This protocol provides a general framework for investigating the effect of this compound on the stimulant effects of ethanol.
1. Materials:
-
This compound
-
Ethanol (e.g., 20% v/v in tap water)
-
Vehicle for Quadazocine (e.g., sterile saline)
-
Locomotor activity chambers equipped with photobeam detectors
-
Oral gavage needles (for rats)
-
Syringes and needles
2. Animal Model:
-
Adult male or female rats (e.g., Sprague-Dawley or Wistar), weighing 250-350g.
3. Drug Preparation:
-
Ethanol Solution: Prepare a 20% (v/v) ethanol solution in tap water.
-
This compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration for intraperitoneal (i.p.) injection.
4. Experimental Procedure: a. Habituation: Acclimate the rats to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for one or more days prior to the test day. b. Quadazocine Administration: On the test day, administer the prepared this compound solution or vehicle via i.p. injection. c. Ethanol Administration: After a predetermined pretreatment time (e.g., 30 minutes), administer ethanol (e.g., 1-2 g/kg) or vehicle (water) via oral gavage. d. Locomotor Activity Recording: Immediately after ethanol administration, place the rats in the locomotor activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes). e. Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes). Compare the activity levels between the different treatment groups (Vehicle/Vehicle, Vehicle/Ethanol, Quadazocine/Vehicle, Quadazocine/Ethanol).
Diagram:
Signaling Pathways
This compound primarily acts as an antagonist at opioid receptors. Its effects are mediated by blocking the downstream signaling cascades typically activated by endogenous or exogenous opioid agonists.
Diagram:
Conclusion
This compound is a valuable pharmacological tool for investigating the role of opioid systems in various physiological and pathological processes in rodent models. The provided protocols and information serve as a guide for researchers. It is imperative to consult original research articles and conduct pilot studies to optimize dosing and administration for specific experimental needs.
References
Application Notes and Protocols for Studying Opioid Addiction in Animal Models Using Quadazocine Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Quadazocine mesylate, a potent opioid antagonist, in preclinical animal models of opioid addiction. This document outlines the mechanism of action, key experimental protocols, and relevant data to facilitate the investigation of opioid dependence, withdrawal, and relapse.
Introduction to this compound
Quadazocine is a long-acting opioid receptor antagonist with a high affinity for the mu (µ) and kappa (κ) opioid receptors. Its antagonistic properties at these receptors, which are critically involved in the rewarding and reinforcing effects of opioids, make it a valuable tool for studying the neurobiology of opioid addiction. By blocking the effects of opioid agonists, Quadazocine can be used to investigate the mechanisms underlying opioid-seeking behavior, the negative affective states associated with withdrawal, and the efficacy of potential therapeutic interventions for opioid use disorder.
Mechanism of Action
Quadazocine functions as a competitive antagonist at opioid receptors. In the context of opioid addiction, its primary role is to block the downstream signaling cascades initiated by the binding of opioid agonists, such as morphine or fentanyl, to µ and κ opioid receptors.
-
Mu (µ) Opioid Receptor Antagonism: The µ-opioid receptor is the primary target for most clinically used and abused opioids. Activation of this receptor is responsible for the analgesic and euphoric effects of opioids, which are major drivers of addiction. Quadazocine's blockade of the µ-opioid receptor prevents the inhibition of adenylyl cyclase, thereby maintaining normal levels of cyclic AMP (cAMP) and preventing the downstream signaling that leads to reward and reinforcement.
-
Kappa (κ) Opioid Receptor Antagonism: The κ-opioid receptor system is implicated in the negative affective states associated with opioid withdrawal, such as dysphoria and anhedonia. By antagonizing the κ-opioid receptor, Quadazocine may alleviate some of the aversive aspects of withdrawal, providing a potential therapeutic avenue for managing opioid dependence.
Pharmacokinetic Profile
-
Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Peak Plasma Concentration (Cmax): The maximum concentration of the drug in the plasma.
-
Time to Peak Plasma Concentration (Tmax): The time at which Cmax is observed.
This information is crucial for establishing appropriate dosing regimens and timing of drug administration in behavioral experiments. For rhesus monkeys, a dosage range of 0.032-3.2 mg/kg has been used for intramuscular (i.m.) administration in self-administration studies.
Key Experimental Protocols
The following are detailed protocols for three standard behavioral assays used to study opioid addiction, adapted for the use of this compound.
Opioid Self-Administration
This model assesses the reinforcing properties of an opioid and the motivation of the animal to seek and take the drug. Quadazocine can be used to investigate its effect on reducing opioid self-administration.
Protocol for Rats:
-
Surgical Preparation:
-
Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter should be externalized between the scapulae.
-
Allow a recovery period of 5-7 days post-surgery. During this time, flush the catheters daily with heparinized saline to maintain patency.
-
-
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a drug infusion pump, and a sound-attenuating cubicle.
-
-
Acquisition of Opioid Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Pressing the active lever results in an intravenous (i.v.) infusion of an opioid agonist (e.g., heroin, 0.05-0.1 mg/kg/infusion, or fentanyl, 0.005-0.01 mg/kg/infusion) over a few seconds, paired with a cue light and/or auditory tone.
-
Pressing the inactive lever has no programmed consequences.
-
Continue daily sessions until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Testing the Effect of Quadazocine:
-
Once stable self-administration is established, administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally [i.p.] or subcutaneously [s.c.]) at a predetermined time before the self-administration session. The pre-treatment time should be based on pharmacokinetic data.
-
A vehicle control (e.g., saline) should also be tested.
-
Record the number of active and inactive lever presses and the number of infusions earned.
-
A within-subjects design where each animal receives all doses of Quadazocine in a counterbalanced order is recommended.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Active Lever Presses (Mean ± SEM) | Number of Infusions (Mean ± SEM) |
| Vehicle | - | i.p./s.c. | ||
| Quadazocine | 0.1 | i.p./s.c. | ||
| Quadazocine | 0.3 | i.p./s.c. | ||
| Quadazocine | 1.0 | i.p./s.c. |
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding effects of a drug by pairing its administration with a specific environment. Quadazocine can be used to block the acquisition or expression of opioid-induced CPP.
Protocol for Mice:
-
Apparatus:
-
A three-chamber CPP apparatus with two larger outer chambers distinguished by different visual and tactile cues (e.g., wall color, floor texture) and a smaller neutral center chamber.
-
-
Pre-Conditioning (Baseline Preference Test):
-
On Day 1, place each mouse in the center chamber and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each of the outer chambers to determine any initial preference. An unbiased design is often preferred, where the drug is paired with the initially non-preferred side.
-
-
Conditioning Phase (8 days):
-
On Days 2, 4, 6, and 8, administer the opioid agonist (e.g., morphine, 5-10 mg/kg, s.c.) and immediately confine the mouse to one of the outer chambers for 30 minutes.
-
On Days 3, 5, 7, and 9, administer saline and confine the mouse to the opposite outer chamber for 30 minutes.
-
To test the effect of Quadazocine on the acquisition of CPP, administer Quadazocine (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) prior to the opioid administration on conditioning days.
-
The order of opioid and saline conditioning days should be counterbalanced across animals.
-
-
Post-Conditioning (CPP Test):
-
On Day 10, place the mouse in the center chamber and allow it to freely explore all three chambers for 15-20 minutes in a drug-free state.
-
To test the effect of Quadazocine on the expression of CPP, administer Quadazocine prior to this test session.
-
Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning test indicates the development of CPP.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time Spent in Drug-Paired Chamber (Pre-Conditioning) (s, Mean ± SEM) | Time Spent in Drug-Paired Chamber (Post-Conditioning) (s, Mean ± SEM) |
| Saline + Vehicle | - | ||
| Morphine + Vehicle | 5-10 | ||
| Morphine + Quadazocine | 0.1 | ||
| Morphine + Quadazocine | 0.3 | ||
| Morphine + Quadazocine | 1.0 |
Naloxone-Precipitated Withdrawal
This model is used to induce and quantify the physical signs of opioid withdrawal. Quadazocine, being an opioid antagonist, can also be used to precipitate withdrawal in opioid-dependent animals.
Protocol for Rats:
-
Induction of Opioid Dependence:
-
Make rats dependent on an opioid agonist by repeated injections or continuous infusion. For example, administer morphine (e.g., 10 mg/kg, s.c.) twice daily for 7-14 days.
-
-
Precipitation of Withdrawal:
-
On the test day, instead of the morning morphine injection, administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p. or s.c.).
-
A control group of dependent rats should receive saline.
-
-
Assessment of Withdrawal Signs:
-
Immediately after Quadazocine administration, place the rat in a clear observation chamber.
-
Observe and score a range of withdrawal signs for a period of 30-60 minutes. A standardized checklist (e.g., the Gellert-Holtzman scale) should be used.
-
Common withdrawal signs in rats include:
-
Wet dog shakes
-
Chattering teeth
-
Ptosis (drooping eyelids)
-
Salivation
-
Diarrhea
-
Abdominal writhing
-
Jumping
-
Weight loss
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Global Withdrawal Score (Mean ± SEM) | Number of Wet Dog Shakes (Mean ± SEM) | Weight Loss (%) (Mean ± SEM) |
| Saline (in dependent rats) | - | |||
| Quadazocine | 0.1 | |||
| Quadazocine | 0.3 | |||
| Quadazocine | 1.0 |
Visualizations
Signaling Pathways
Application of Quadazocine Mesylate in Analgesia Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quadazocine mesylate is a potent and selective opioid antagonist with a notable preference for the µ (mu) and κ (kappa) opioid receptors. In the field of analgesia research, Quadazocine serves as an invaluable pharmacological tool to investigate the roles of these specific opioid receptor subtypes in pain modulation. Its ability to reverse the analgesic effects of opioid agonists allows researchers to dissect the mechanisms of action of novel analgesic compounds and to characterize the involvement of the endogenous opioid system in various pain states. These application notes provide an overview of the use of this compound in preclinical analgesia research, including its mechanism of action, key experimental data, and detailed protocols.
Mechanism of Action
Quadazocine acts as a competitive antagonist at opioid receptors, meaning it binds to the receptor but does not activate it, thereby blocking agonists from binding and eliciting a biological response. It displays a higher affinity for µ-opioid receptors and the κ2-subtype of the kappa opioid receptor.[1] By antagonizing these receptors, Quadazocine can effectively reverse the analgesic effects produced by opioid agonists such as morphine (a µ-agonist) and ethylketocyclazocine (a κ-agonist). This selective antagonism is crucial for determining whether the analgesic properties of a test compound are mediated through these specific opioid pathways.
The antagonism of the µ-opioid receptor by Quadazocine blocks the downstream signaling cascade typically initiated by agonist binding. This includes the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels. These events collectively lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release, which is the basis of opioid-induced analgesia.
Similarly, at the κ-opioid receptor, Quadazocine prevents agonists from initiating their signaling cascade, which also involves the inhibition of adenylyl cyclase and the modulation of ion channels, contributing to an anti-analgesic effect in the context of agonist-induced analgesia.
Data Presentation
The antagonist activity of Quadazocine is often quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. A higher pA2 value indicates a greater potency of the antagonist.
| Agonist (Receptor Type) | Animal Model | Antagonist | pA2 Value | Reference |
| l-methadone (µ) | Squirrel Monkey | Quadazocine | 7.43 | [2] |
| Fentanyl (µ) | Squirrel Monkey | Quadazocine | 7.61 | [2] |
| Bremazocine (κ) | Squirrel Monkey | Quadazocine | 6.53 | [2] |
| U50,488 (κ) | Squirrel Monkey | Quadazocine | 6.43 | [2] |
| Morphine (µ) | Rhesus Monkey | Quadazocine | 7.8 | [3] |
| Levorphanol (µ) | Rhesus Monkey | Quadazocine | 7.7 | [3] |
| Alfentanil (µ) | Rhesus Monkey | Quadazocine | 7.9 | [3] |
| Ethylketocyclazocine (κ) | Rhesus Monkey | Quadazocine | 5.7 | [3] |
Experimental Protocols
Antagonism of Opioid-Induced Analgesia in the Squirrel Monkey using a Schedule of Shock Titration
This protocol is based on the methodology used to assess the analgesic effects of opioid agonists and their antagonism by Quadazocine.[2]
Objective: To determine the potency of Quadazocine in antagonizing the analgesic effects of µ and κ opioid agonists.
Animal Model: Adult male squirrel monkeys.
Apparatus: An experimental chamber equipped with a response lever and a device for delivering a mild electric shock to the tail.
Procedure:
-
Training: Monkeys are trained on a schedule of shock titration. Under this schedule, the shock intensity is programmed to increase in discrete steps (e.g., every 15 seconds). A specific number of responses on the lever (e.g., 5 responses) will decrease the shock intensity by one step. This allows the monkey to control the shock level, and the median shock level maintained by the animal is used as a measure of analgesia.
-
Drug Administration:
-
Opioid agonists (e.g., morphine, fentanyl, bremazocine, U50,488) are administered alone to establish a dose-response curve for their analgesic effect (i.e., an increase in the median shock level maintained by the monkey).
-
Quadazocine is administered at various doses prior to the administration of the opioid agonist.
-
-
Data Collection: The median shock level maintained by the monkey is recorded for each session. The rate of responding on the lever is also recorded as a measure of the drug's effect on motor function.
-
Data Analysis: The dose-response curves for the opioid agonists in the presence and absence of Quadazocine are plotted. The degree of rightward shift in the dose-response curve caused by Quadazocine is used to calculate the pA2 value, providing a quantitative measure of its antagonist potency.
Visualizations
Caption: Antagonism of µ-opioid receptor signaling by Quadazocine.
Caption: Experimental workflow for determining the pA2 value of Quadazocine.
Caption: Logical relationship of Quadazocine's antagonistic action.
References
- 1. Kappa opioids in rhesus monkeys. II. Analysis of the antagonistic actions of quadazocine and beta-funaltrexamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the analgesic effects of mu and kappa opioid agonists in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation between mu and kappa receptor-mediated effects in opioid drug discrimination: apparent pA2 analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quadazocine Mesylate in Blocking Opioid-Induced Respiratory Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid-induced respiratory depression (OIRD) is a critical and potentially lethal side effect of opioid analgesics, significantly limiting their therapeutic window. The primary mediator of OIRD is the activation of the mu-opioid receptor (MOR) in the brainstem's respiratory control centers.[1][2][3] Understanding the pharmacology of MOR antagonists is crucial for developing safer opioid-based therapies and effective rescue agents. Quadazocine is a selective mu-opioid receptor antagonist that is a valuable tool in preclinical research to investigate the mechanisms of OIRD and to characterize the in vivo effects of opioid agonists. These application notes provide detailed protocols for utilizing quadazocine mesylate to block OIRD in animal models, summarize key quantitative data, and visualize the relevant biological pathways and experimental workflows.
Mechanism of Action
Opioids exert their respiratory depressant effects by binding to MORs, which are G-protein coupled receptors (GPCRs).[1][2] This binding initiates an intracellular signaling cascade that ultimately leads to neuronal hyperpolarization and reduced neuronal excitability in critical respiratory regions such as the pre-Bötzinger complex and the parabrachial nucleus.[4] this compound acts as a competitive antagonist at the MOR, effectively blocking the binding of opioid agonists and preventing the downstream signaling events that lead to respiratory depression.[5]
Data Presentation
The following tables summarize the quantitative data from studies utilizing quadazocine to antagonize the effects of various opioid agonists. The apparent pA2 value is a measure of the affinity of an antagonist for its receptor, with a higher pA2 value indicating a higher affinity.
Table 1: Apparent pA2 Values of Quadazocine Against Mu-Opioid Agonists in Rhesus Monkeys
| Opioid Agonist | Assay | Apparent pA2 Value | Reference |
| Morphine | Drug Discrimination | 7.8 | [5] |
| Levorphanol | Drug Discrimination | 7.7 | [5] |
| Alfentanil | Drug Discrimination | 7.9 | [5] |
| Levorphanol | Respiratory Depression | 7.5 | [6] |
Table 2: Antagonism of Opioid-Induced Effects by Quadazocine in Rhesus Monkeys
| Opioid Agonist | Effect Measured | Quadazocine Doses (mg/kg) | Observation | Reference |
| Ethanol | Fluid Deliveries | 1 and 3.2 | Reduction in ethanol-reinforced responding | [7] |
| Sucrose | Fluid Deliveries | 1 and 3.2 | Reduction in sucrose-reinforced responding | [7] |
| Phencyclidine | Fluid Deliveries | Not specified | Reduction in phencyclidine-reinforced responding | [7] |
Experimental Protocols
Protocol 1: Assessment of this compound Reversal of Opioid-Induced Respiratory Depression in Rats using Whole-Body Plethysmography
Objective: To quantify the ability of this compound to reverse respiratory depression induced by a mu-opioid agonist (e.g., fentanyl) in conscious, unrestrained rats.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Whole-body plethysmography system
-
Fentanyl citrate solution (for injection)
-
This compound solution (for injection)
-
Saline solution (0.9% NaCl)
-
Animal scale
-
Syringes and needles for subcutaneous (s.c.) or intravenous (i.v.) injection
Procedure:
-
Animal Acclimation:
-
Baseline Respiratory Measurement:
-
On the day of the experiment, place each rat in a plethysmography chamber and allow for a 30-60 minute habituation period.
-
Record baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) for a stable 15-20 minute period.[1]
-
-
Induction of Respiratory Depression:
-
Administer a predetermined dose of the opioid agonist (e.g., fentanyl, 0.05 mg/kg, s.c.) to induce a significant depression in minute volume (typically a 40-60% decrease from baseline).
-
Continuously monitor respiratory parameters. The peak respiratory depression for fentanyl is typically observed within 15-30 minutes post-administration.
-
-
Administration of this compound:
-
Once a stable level of respiratory depression is achieved, administer this compound (e.g., 0.1, 0.3, or 1.0 mg/kg, s.c.) or vehicle (saline).
-
A dose-response curve for quadazocine should be established in preliminary studies to determine the effective dose range.
-
-
Post-Antagonist Monitoring:
-
Continue to record respiratory parameters for at least 60 minutes following quadazocine administration.
-
Monitor for the reversal of respiratory depression, indicated by an increase in respiratory rate and minute volume towards baseline levels.
-
-
Data Analysis:
-
Calculate the percentage of baseline for respiratory rate, tidal volume, and minute volume at various time points before and after drug administration.
-
Compare the reversal of respiratory depression between the quadazocine-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA with post-hoc tests).
-
Protocol 2: Determination of Quadazocine's Apparent pA2 Value Against an Opioid Agonist on Respiration in Rhesus Monkeys
Objective: To determine the in vivo antagonist potency (apparent pA2) of quadazocine against a mu-opioid agonist-induced respiratory depression in rhesus monkeys.
Materials:
-
Adult rhesus monkeys, individually housed
-
Pressure displacement head plethysmograph
-
System for delivering a controlled gas mixture (e.g., 5% CO2 in air)
-
Opioid agonist (e.g., alfentanil) solution for subcutaneous (s.c.) injection
-
This compound solution for s.c. injection
-
Syringes and needles
Procedure:
-
Animal Training and Acclimation:
-
Train the monkeys to sit calmly in a primate chair with their heads positioned in the plethysmograph dome.
-
-
Experimental Sessions:
-
Conduct experimental sessions no more than twice a week.
-
On a given test day, administer a specific dose of quadazocine (e.g., 0, 0.01, 0.032, 0.1 mg/kg, s.c.) 30 minutes before the start of the opioid agonist dose-effect curve determination.
-
-
Respiratory Measurement under Hypercapnic Conditions:
-
Expose the monkey to a 5% CO2 in air mixture to stimulate respiration. This provides a more stable and elevated baseline from which to measure depression.
-
Record baseline respiratory minute volume.
-
-
Cumulative Dosing of Opioid Agonist:
-
Administer the opioid agonist (e.g., alfentanil) in a cumulative dosing manner, with increasing doses given at fixed intervals (e.g., every 15 minutes).
-
Measure the respiratory minute volume after each dose has taken effect.
-
Continue until a maximal level of respiratory depression is achieved or until a predetermined cut-off is reached to ensure animal safety.
-
-
Data Analysis and Schild Plot:
-
For each dose of quadazocine, determine the dose-response curve for the opioid agonist's effect on respiratory minute volume.
-
Calculate the ED50 (the dose of agonist that produces 50% of the maximal respiratory depression) in the absence and presence of each dose of quadazocine.
-
Calculate the dose ratio (DR), which is the ED50 of the agonist in the presence of the antagonist divided by the ED50 of the agonist alone.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of quadazocine on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the apparent pA2 value. A slope that is not significantly different from -1.0 is indicative of competitive antagonism.
-
Visualization
Signaling Pathway of Mu-Opioid Receptor-Induced Respiratory Depression
Caption: Mu-opioid receptor signaling leading to respiratory depression.
Experimental Workflow for Assessing Quadazocine's Efficacy
Caption: Workflow for evaluating quadazocine's reversal of OIRD.
References
- 1. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns [frontiersin.org]
- 3. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area [frontiersin.org]
- 5. Differentiation between mu and kappa receptor-mediated effects in opioid drug discrimination: apparent pA2 analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naloxonazine antagonism of levorphanol-induced antinociception and respiratory depression in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quadazocine decreases responding reinforced by ethanol, sucrose, and phencyclidine fluid deliveries in rhesus monkeys: comparison to naltrexone's effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Quadazocine Mesylate for Injection
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of Quadazocine mesylate for injection, intended for research and preclinical studies. The information is compiled from available scientific literature and established laboratory practices for preparing sterile injectable solutions.
Introduction
Quadazocine, also known as WIN-44,441, is a potent opioid antagonist belonging to the benzomorphan family. It is utilized in scientific research to investigate the roles of opioid receptors. Proper dissolution and formulation are critical for ensuring the accuracy and reproducibility of in vivo studies. Preclinical research indicates that Quadazocine can be dissolved in saline for intramuscular administration.
Quantitative Data Summary
Currently, specific quantitative solubility data for this compound in various solvents is not widely published. However, based on its use in preclinical studies, the following information can be inferred:
| Compound | Vehicle | Route of Administration | Species | Notes |
| Quadazocine (WIN-44,441) | Saline | Intramuscular (IM) | Rhesus Monkeys | While the exact concentration is not specified in available literature, saline has been successfully used as a vehicle for in vivo administration.[1] Further empirical determination of solubility limits may be required. |
Experimental Protocol for Dissolving this compound for Injection
This protocol outlines a general procedure for dissolving this compound in saline to prepare a sterile solution for injection. It is recommended to perform small-scale trial dissolutions to determine the optimal concentration and procedure for your specific lot of this compound.
3.1. Materials and Equipment
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) for injection
-
Sterile vials
-
Sterile syringes and needles
-
Syringe filters (0.22 µm)
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and sterile pH adjustment solutions (e.g., sterile HCl and NaOH, if necessary)
-
Analytical balance
-
Laminar flow hood or sterile workspace
3.2. Protocol Steps
-
Aseptic Preparation: Perform all steps in a laminar flow hood or a designated sterile environment to prevent contamination of the final injectable solution.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Initial Dissolution:
-
Transfer the weighed this compound powder into a sterile vial.
-
Add a portion of the sterile saline to the vial. The initial volume should be sufficient to wet the powder.
-
Gently swirl the vial to begin the dissolution process.
-
-
Enhancing Solubility (if necessary):
-
Vortexing: Vortex the solution for 1-2 minutes to aid in dissolution.
-
Sonication: If the compound does not readily dissolve, place the vial in a sonicator bath for 5-10 minute intervals. Monitor the solution to prevent overheating.
-
pH Adjustment: Opioid antagonists can exhibit pH-dependent solubility. If dissolution is incomplete, the pH of the solution can be cautiously adjusted. It is recommended to start with a neutral pH and adjust slightly towards acidic or basic conditions if necessary, while ensuring the final pH is physiologically compatible (typically pH 6.5-7.5 for injections).
-
-
Final Volume Adjustment: Once the this compound is fully dissolved, add sterile saline to reach the final desired concentration.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a final sterile vial. This step removes any potential microbial contamination.
-
Storage and Stability:
-
Store the final sterile solution protected from light.
-
For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.
-
For long-term storage, aliquoting and freezing at -20°C or below may be appropriate, but stability under these conditions should be validated.
-
It is recommended to prepare fresh solutions for each experiment to ensure potency and stability.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the preparation of this compound solution for injection.
Caption: Workflow for dissolving this compound.
Disclaimer: This protocol is intended for research purposes only and should be performed by qualified personnel. It is essential to consult relevant safety data sheets (SDS) for this compound before handling. The user is responsible for validating this protocol for their specific application.
References
Application Notes and Protocols for Cell-Based Assays Using Quadazocine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadazocine (WIN 44,441) is a potent opioid antagonist belonging to the benzomorphan family of compounds. It acts as a silent antagonist at all three major opioid receptors: mu (µ), kappa (κ), and delta (δ). Notably, it exhibits a significant preference in affinity for the µ-receptor and the κ2-subtype. This characteristic makes Quadazocine mesylate a valuable tool in pharmacological research to investigate opioid receptor function, signaling, and to characterize the activity of opioid agonists. These application notes provide detailed protocols for cell-based assays to determine the binding affinity and functional antagonism of this compound.
Data Presentation
Table 1: Binding Affinity of this compound for Opioid Receptors
The following table summarizes the equilibrium dissociation constants (Ki) of Quadazocine for human opioid receptors expressed in cultured cells. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) |
| Mu (µ) | [3H]DAMGO | CHO (Chinese Hamster Ovary) | 0.08 |
| Kappa (κ) | [3H]U-69,593 | CHO (Chinese Hamster Ovary) | 0.52 |
| Delta (δ) | [3H]DPDPE | CHO (Chinese Hamster Ovary) | 4.6 |
Data compiled from in vitro studies.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Activation of opioid receptors, which are G-protein coupled receptors (GPCRs), by an agonist initiates a signaling cascade. As an antagonist, this compound blocks these downstream effects. The primary pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: Opioid receptor signaling pathway antagonism by Quadazocine.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the key steps to determine the binding affinity (Ki) of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol details the method to determine the inhibitory constant (Ki) of this compound at µ, κ, and δ opioid receptors expressed in CHO-K1 cells.
Materials:
-
CHO-K1 cells stably expressing human µ, κ, or δ opioid receptors
-
Cell culture medium (e.g., DMEM/F-12)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Radioligands: [3H]DAMGO (for µ), [3H]U-69,593 (for κ), [3H]DPDPE (for δ)
-
This compound
-
Naloxone (for non-specific binding determination)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-K1 cells expressing the opioid receptor of interest to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Radioligand at a concentration near its Kd value.
-
This compound at various concentrations.
-
For non-specific binding wells, add a high concentration of naloxone (e.g., 10 µM).
-
For total binding wells, add assay buffer instead of Quadazocine or naloxone.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of Quadazocine that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay (Functional Antagonism)
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing the µ-opioid receptor.
-
Cell culture medium (e.g., DMEM).
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
-
Forskolin.
-
A potent opioid agonist (e.g., DAMGO).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture:
-
Seed HEK293-µ-opioid receptor cells in a 96-well plate and grow to confluency.
-
-
Assay Preparation:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the opioid agonist (e.g., DAMGO) at a concentration that gives a submaximal response (e.g., EC80) to all wells except the basal control.
-
Simultaneously, add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be determined empirically.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound for the antagonism of the agonist effect.
-
The data will demonstrate the ability of Quadazocine to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the ability of this compound to block agonist-induced recruitment of β-arrestin to the opioid receptor.
Materials:
-
A cell line co-expressing an opioid receptor and a β-arrestin reporter system (e.g., PathHunter® β-arrestin cells).
-
Cell culture medium.
-
Assay buffer.
-
Opioid agonist.
-
This compound.
-
Substrate for the reporter system (e.g., chemiluminescent substrate).
Procedure:
-
Cell Plating:
-
Plate the β-arrestin reporter cells in a 96-well plate and incubate overnight.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Challenge:
-
Add the opioid agonist at its EC80 concentration to the wells.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagent/substrate according to the manufacturer's protocol.
-
Incubate for the recommended time at room temperature.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of Quadazocine that inhibits 50% of the agonist-induced β-arrestin recruitment.
-
Quadazocine Mesylate in Substance Use Disorder Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadazocine mesylate (also known as WIN 44,441-3) is a potent and long-acting opioid antagonist with a primary affinity for the μ-opioid receptor.[1][2][3] Its pharmacological profile suggests potential therapeutic applications in the field of substance use disorders (SUDs). This document provides a comprehensive overview of the preclinical data on this compound, detailed experimental protocols, and an exploration of its mechanism of action for researchers and drug development professionals.
Mechanism of Action
Quadazocine acts as a silent antagonist at the μ, κ, and δ opioid receptors.[1] Its primary mechanism in the context of substance use disorder is believed to be the blockade of the reinforcing effects of opioids and other substances of abuse that involve the endogenous opioid system. By binding to opioid receptors without activating them, quadazocine can prevent agonists like heroin or morphine from producing their characteristic euphoric effects, thereby reducing the motivation for their use.
The following diagram illustrates the antagonistic action of Quadazocine at the opioid receptor.
Preclinical Data
Preclinical studies have primarily investigated the effects of quadazocine on the self-administration of various substances in animal models, particularly non-human primates.
Opioid Receptor Binding Affinity
Quadazocine demonstrates a high affinity for opioid receptors, with a notable preference for the μ-opioid receptor. In vitro studies using monkey brain membranes have determined its inhibitory concentration (IC50) for displacing specific radioligands for each receptor type. Furthermore, in vivo studies in rhesus monkeys have calculated the apparent pA2 values, which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same effect.
| Receptor Subtype | In Vitro IC50 (nM) | In Vivo Apparent pA2 (95% CL) |
| Mu (μ) | 0.080 | 7.7 (7.6-7.8) |
| Kappa (κ) | 0.52 | 6.3 - 6.5 |
| Delta (δ) | 4.6 | 5.5 (5.3-5.8) |
| Table 1: Opioid Receptor Binding Affinity of Quadazocine[4] |
Efficacy in Animal Models of Substance Abuse
A key preclinical study investigated the effects of quadazocine on the oral self-administration of ethanol, sucrose, and phencyclidine in rhesus monkeys.
| Substance | Quadazocine Dose (mg/kg, i.m.) | Effect on Self-Administration |
| Ethanol | 1.0, 3.2 | Reduced fluid deliveries |
| Sucrose | 1.0, 3.2 | Reduced fluid deliveries |
| Phencyclidine | 0.032 - 3.2 | Reduced fluid deliveries |
| Table 2: Effect of Quadazocine on Self-Administration in Rhesus Monkeys[5] |
These findings suggest that quadazocine can reduce the reinforcing effects of not only a substance directly acting on the opioid system but also other substances like ethanol and phencyclidine, whose rewarding properties are modulated by the endogenous opioid system.
Experimental Protocols
In Vitro Opioid Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of quadazocine for μ, κ, and δ opioid receptors in monkey brain membranes.
Materials:
-
Monkey brain cortex membranes
-
[3H]DAMGO (μ-agonist)
-
[3H]U69,593 (κ-agonist)
-
[3H]DPDPE (δ-agonist)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of quadazocine.
-
In a reaction tube, combine the monkey brain membranes, one of the radioligands, and a specific concentration of quadazocine or buffer (for total binding).
-
For non-specific binding, add a high concentration of a non-labeled opioid agonist (e.g., naloxone).
-
Incubate the mixture at a specified temperature for a set duration to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each quadazocine concentration by subtracting non-specific binding from total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the quadazocine concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the workflow for the in vitro receptor binding assay.
Oral Ethanol Self-Administration in Rhesus Monkeys
This protocol describes a general procedure for establishing and testing the effects of a pharmacological agent like quadazocine on oral ethanol self-administration in rhesus monkeys.
Apparatus:
-
Primate housing with a computer-controlled fluid delivery system.
-
Two drinking spouts accessible to the monkey.
Procedure:
1. Induction of Ethanol Self-Administration:
- Initially, provide a sweetened ethanol solution (e.g., with aspartame) through one spout and water through the other.[6]
- Gradually increase the concentration of ethanol and/or fade the sweetener to establish stable ethanol consumption.
- The position of the ethanol and water spouts should be alternated daily to avoid place preference.
2. Baseline Self-Administration:
- Once stable drinking is established, conduct daily sessions where the monkey has a choice between ethanol and water.
- Record the volume of each fluid consumed.
3. Quadazocine Administration and Testing:
- Administer this compound or vehicle (saline) via intramuscular injection a set time before the self-administration session.[5]
- Test a range of quadazocine doses in a counterbalanced order across subjects.
- Record the volume of ethanol and water consumed following drug or vehicle administration.
4. Data Analysis:
- Compare the volume of ethanol consumed after quadazocine administration to the baseline and vehicle control conditions.
- Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the dose-dependent effects of quadazocine.
The following diagram outlines the logical flow of the ethanol self-administration experiment.
Future Directions
While preclinical data are promising, there is a notable absence of published clinical trials investigating this compound for the treatment of substance use disorders in humans. Further research is warranted to explore its safety, tolerability, and efficacy in a clinical setting. Additionally, more extensive preclinical studies are needed to evaluate its effects on the self-administration of other major drugs of abuse, such as cocaine and heroin, and to fully characterize its pharmacokinetic profile in non-human primates.
Conclusion
This compound is a potent opioid antagonist with a preclinical profile that suggests its potential as a therapeutic agent for substance use disorders. The data presented in these application notes, along with the detailed protocols, provide a foundation for further research into this promising compound. The strong antagonist activity at the μ-opioid receptor, coupled with its efficacy in reducing ethanol self-administration in a relevant animal model, underscores the need for continued investigation.
References
- 1. Oral ethanol self-administration in rhesus monkeys: behavioral and neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Quadazocine - Wikipedia [en.wikipedia.org]
- 4. Effects of opioid agonists selective for mu, kappa and delta opioid receptors on schedule-controlled responding in rhesus monkeys: antagonism by quadazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced heroin self-administration and distinct dopamine adaptations in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Models of Neurological Disease (Substance Abuse): Self-Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Pharmacology Assays with Quadazocine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadazocine mesylate is a potent and long-acting opioid antagonist with a primary affinity for the mu-opioid receptor (MOR), and to a lesser extent, the kappa- and delta-opioid receptors. Its pharmacological profile makes it a valuable tool in behavioral pharmacology research for investigating the role of the endogenous opioid system in various behaviors, including reinforcement, addiction, and withdrawal. These application notes provide an overview of key behavioral assays utilizing this compound and detailed protocols for their implementation.
Key Applications
This compound can be effectively employed in a range of behavioral pharmacology assays to:
-
Antagonize Opioid Agonist Effects: Characterize the involvement of opioid receptors in the behavioral effects of mu, kappa, and delta opioid agonists.
-
Investigate the Reinforcing Effects of Drugs and Non-Drug Reinforcers: Assess the contribution of the endogenous opioid system to the rewarding properties of substances of abuse (e.g., ethanol, psychostimulants) and natural rewards (e.g., sucrose).
-
Evaluate Opioid Dependence and Withdrawal: Precipitate withdrawal symptoms in opioid-dependent subjects to study the mechanisms of physical dependence and test potential therapeutic interventions.
-
Serve as a Pharmacological Control: Delineate opioid-mediated behaviors from those mediated by other neurotransmitter systems.
I. Opioid Receptor Signaling Pathway
Quadazocine, as a mu-opioid receptor antagonist, blocks the canonical G-protein coupled signaling cascade initiated by endogenous or exogenous opioid agonists.
Mu-opioid receptor signaling pathway antagonism by Quadazocine.
II. Behavioral Pharmacology Assays & Protocols
A. Drug and Reward Self-Administration
Application: This assay is used to assess the reinforcing properties of a substance and to determine how an antagonist like Quadazocine modulates this behavior. A reduction in self-administration following Quadazocine pretreatment suggests the involvement of the endogenous opioid system in the reinforcing effects of the substance.
Experimental Workflow:
Workflow for a drug self-administration experiment.
Quantitative Data Summary:
| Species | Reinforcer | Quadazocine Dose (mg/kg) | Effect on Self-Administration |
| Rhesus Monkey | Ethanol | 1.0 - 3.2 | Reduction in fluid deliveries[1] |
| Rhesus Monkey | Sucrose | 1.0 - 3.2 | Reduction in fluid deliveries[1] |
| Rhesus Monkey | Phencyclidine | 1.0 - 3.2 | Reduction in fluid deliveries[1] |
Detailed Protocol: Rodent Intravenous Self-Administration
-
Animals: Male or female Wistar or Sprague-Dawley rats (250-350g).
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to a liquid swivel and tether system.
-
Surgical Preparation:
-
Anesthetize the rat (e.g., isoflurane or ketamine/xylazine cocktail).
-
Implant a chronic indwelling catheter into the jugular vein. The catheter should be externalized on the back of the animal.
-
Allow a minimum of 5-7 days for recovery.
-
-
Training:
-
Train rats to press a designated "active" lever for food reinforcement (e.g., 45 mg sucrose pellets) on a fixed-ratio 1 (FR1) schedule. The other "inactive" lever has no programmed consequences.
-
Once responding is stable, replace the food reward with intravenous infusions of the drug of interest (e.g., heroin, cocaine).
-
-
Acquisition of Self-Administration:
-
Allow rats to self-administer the drug (e.g., heroin, 0.05 mg/kg/infusion) during daily sessions (e.g., 2 hours).
-
A response on the active lever results in a drug infusion and the presentation of a conditioned stimulus (e.g., light and/or tone).
-
Establish stable responding, defined as less than 20% variation in the number of infusions over three consecutive days.
-
-
Quadazocine Testing:
-
Once stable self-administration is achieved, administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the self-administration session.
-
Use a within-subjects Latin square design to counterbalance the order of Quadazocine doses.
-
-
Data Analysis:
-
Primary dependent measures are the number of infusions earned and the number of active and inactive lever presses.
-
Analyze the data using a repeated-measures analysis of variance (ANOVA) to determine the effect of Quadazocine dose on self-administration.
-
B. Drug Discrimination
Application: This assay assesses the interoceptive (subjective) effects of a drug. Animals are trained to discriminate between the effects of a specific drug and vehicle. Quadazocine can be used to determine if it blocks the discriminative stimulus effects of an opioid agonist, providing insight into the receptor mechanisms mediating these effects.
Experimental Workflow:
Workflow for a drug discrimination experiment.
Quantitative Data Summary:
| Parameter | Definition | Relevance for Quadazocine |
| ED50 | The dose of a drug that produces 50% of its maximal effect. | In substitution tests, the dose of a test drug that produces 50% responding on the drug-appropriate lever. |
| pA2/pKB | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve. | A measure of the potency of Quadazocine in antagonizing the discriminative stimulus effects of an opioid agonist. Higher values indicate greater potency. |
Detailed Protocol: Rodent Drug Discrimination
-
Animals: Male or female rats or pigeons.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training:
-
Food or water restrict the animals to motivate responding.
-
Train the animals to press a lever for reinforcement (e.g., food pellet or liquid dipper).
-
On training days, administer either the training drug (e.g., morphine, 3.0 mg/kg) or vehicle.
-
Following drug administration, responding on one lever (the "drug-appropriate" lever) is reinforced.
-
Following vehicle administration, responding on the other lever (the "vehicle-appropriate" lever) is reinforced.
-
Training continues until a criterion of ≥80% of responses on the correct lever before delivery of the first reinforcer for at least 8 out of 10 consecutive sessions is met.
-
-
Quadazocine Antagonism Testing:
-
Administer a dose of Quadazocine prior to the administration of the training drug.
-
Place the animal in the operant chamber and allow it to respond. Both levers are active for reinforcement.
-
A blockade of the discriminative stimulus effects of the training drug is indicated by a decrease in responding on the drug-appropriate lever.
-
-
Data Analysis:
-
The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall response rate.
-
Calculate the ED50 value for the training drug in the presence and absence of different doses of Quadazocine.
-
A Schild analysis can be performed to determine the pA2 value of Quadazocine.
-
C. Precipitated Withdrawal
Application: This assay is used to induce and quantify the severity of opioid withdrawal in dependent subjects. Administration of an opioid antagonist like Quadazocine rapidly displaces the agonist from its receptors, precipitating a withdrawal syndrome. This is a critical assay for studying the neurobiology of opioid dependence and for screening potential anti-withdrawal medications.
Experimental Workflow:
Workflow for a precipitated withdrawal experiment.
Quantitative Data Summary:
| Species | Opioid of Dependence | Quadazocine Dose | Observed Withdrawal Signs |
| Rodent | Morphine | 0.01 - 1.0 mg/kg | Wet-dog shakes, teeth chattering, ptosis, diarrhea, jumping, writhing |
Detailed Protocol: Rodent Precipitated Withdrawal
-
Animals: Male or female mice or rats.
-
Induction of Dependence:
-
Make animals dependent on an opioid agonist, typically morphine.
-
This can be achieved by subcutaneous implantation of morphine pellets (e.g., 75 mg for rats) or through repeated injections of morphine over several days.
-
-
Experimental Procedure:
-
Place the animal in a clear observation chamber.
-
Allow a 15-30 minute habituation period.
-
Administer this compound (e.g., 0.1 mg/kg, subcutaneously).
-
Immediately begin observing the animal for signs of withdrawal. The observation period typically lasts for 30-60 minutes.
-
-
Withdrawal Scoring:
-
Score the presence and frequency of specific withdrawal signs. Common signs in rodents include:
-
Checked Signs (present/absent): Ptosis, diarrhea, teeth chattering.
-
Counted Signs (frequency): Wet-dog shakes, jumping, writhing, paw tremors.
-
-
A global withdrawal score can be calculated by summing the scores for each sign.
-
-
Data Analysis:
-
Compare the withdrawal scores between animals treated with Quadazocine and vehicle-treated control animals using a t-test or ANOVA.
-
A dose-response curve for Quadazocine-precipitated withdrawal can be generated.
-
Conclusion
This compound is a versatile and indispensable pharmacological tool for elucidating the role of the opioid system in a wide array of behaviors. The protocols outlined above provide a framework for employing Quadazocine in self-administration, drug discrimination, and precipitated withdrawal paradigms. Careful experimental design and adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, advancing our understanding of opioid-mediated processes and aiding in the development of novel therapeutics.
References
Application Notes and Protocols for Quadazocine Mesylate Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadazocine mesylate is a potent opioid antagonist known to interact with mu (µ), kappa (κ), and delta (δ) opioid receptors. It exhibits a notable preference for the µ and κ₂ receptor subtypes.[1][2] Radioligand binding assays are fundamental in vitro tools for characterizing the interaction of compounds like this compound with their receptor targets. These assays allow for the determination of key pharmacological parameters such as the inhibition constant (Ki), which quantifies the affinity of the compound for a specific receptor. This document provides detailed protocols for conducting competitive radioligand binding assays to evaluate the binding affinity of this compound for the µ, κ, and δ opioid receptors.
Principle of the Assay
Radioligand binding assays measure the affinity of a ligand (in this case, this compound) for a receptor by quantifying its ability to displace a specifically bound radiolabeled ligand. The assay is performed using cell membranes expressing the receptor of interest. A constant concentration of a high-affinity radioligand for the target receptor is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound (this compound). As the concentration of this compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity. The concentration of this compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist, they activate intracellular signaling pathways, primarily through the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. As an antagonist, this compound binds to the receptor but does not activate these downstream signaling events; instead, it blocks the binding and subsequent action of endogenous or exogenous opioid agonists.
Figure 1. Quadazocine's antagonist action at opioid receptors.
Experimental Protocols
Materials and Reagents
-
Receptor Source: Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human recombinant µ, κ, or δ opioid receptors.
-
Radioligands:
-
For µ-opioid receptor: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin)
-
For κ-opioid receptor: [³H]-U-69593
-
For δ-opioid receptor: [³H]-DPDPE ([D-Pen², D-Pen⁵]-enkephalin)
-
-
Test Compound: this compound
-
Non-specific Binding Ligands:
-
For µ-opioid receptor: Naloxone (10 µM)
-
For κ-opioid receptor: U-50488 (10 µM)
-
For δ-opioid receptor: Naltrindole (10 µM)
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter
Experimental Workflow
Figure 2. Workflow for the radioligand binding assay.
Detailed Methodologies
1. Membrane Preparation:
-
Cell pellets containing the expressed opioid receptors are homogenized in ice-cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).
2. Competition Binding Assay Protocol:
The following protocols are for a final assay volume of 200 µL per well in a 96-well plate.
a) Mu (µ) Opioid Receptor Assay:
- Radioligand: [³H]-DAMGO (final concentration ~1 nM).
- Non-specific Binding (NSB): 10 µM Naloxone.
- Incubation: 60 minutes at 25°C.
- Procedure:
- To each well, add 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Naloxone (for NSB) or 50 µL of varying concentrations of this compound.
- Add 50 µL of the µ-opioid receptor membrane preparation.
- Add 100 µL of [³H]-DAMGO.
- Incubate as specified.
b) Kappa (κ) Opioid Receptor Assay:
- Radioligand: [³H]-U-69593 (final concentration ~1 nM).
- Non-specific Binding (NSB): 10 µM U-50488.
- Incubation: 60 minutes at 25°C.[3]
- Procedure:
- To each well, add 50 µL of assay buffer (for total binding) or 50 µL of 10 µM U-50488 (for NSB) or 50 µL of varying concentrations of this compound.
- Add 50 µL of the κ-opioid receptor membrane preparation.
- Add 100 µL of [³H]-U-69593.
- Incubate as specified.
c) Delta (δ) Opioid Receptor Assay:
- Radioligand: [³H]-DPDPE (final concentration ~1 nM).
- Non-specific Binding (NSB): 10 µM Naltrindole.
- Incubation: 120 minutes at 25°C.
- Procedure:
- To each well, add 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Naltrindole (for NSB) or 50 µL of varying concentrations of this compound.
- Add 50 µL of the δ-opioid receptor membrane preparation.
- Add 100 µL of [³H]-DPDPE.
- Incubate as specified.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
Data Presentation and Analysis
The raw data will be in counts per minute (CPM) or disintegrations per minute (DPM).
1. Calculation of Specific Binding: Specific Binding = Total Binding - Non-specific Binding
2. Data Normalization: Specific binding data for each concentration of this compound is typically expressed as a percentage of the specific binding in the absence of the competitor (% of control).
3. IC₅₀ Determination: The normalized data is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC₅₀ value.
4. Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. The Kd for each radioligand should be determined independently via saturation binding experiments.
Data Summary Tables:
| Receptor Subtype | Radioligand | Radioligand Concentration (nM) | Kd of Radioligand (nM) | Non-specific Ligand | This compound IC₅₀ (nM) | This compound Ki (nM) |
| Mu (µ) | [³H]-DAMGO | ~1.0 | To be determined | Naloxone (10 µM) | Experimental Result | Calculated Value |
| Kappa (κ) | [³H]-U-69593 | ~1.0 | To be determined | U-50488 (10 µM) | Experimental Result | Calculated Value |
| Delta (δ) | [³H]-DPDPE | ~1.0 | To be determined | Naltrindole (10 µM) | Experimental Result | Calculated Value |
| Table 1: Summary of Experimental Conditions and Results for this compound Binding Affinity. |
| Parameter | Description | How to Determine |
| Total Binding | Radioactivity bound in the absence of a competing ligand. | Incubate membranes with radioligand only. |
| Non-specific Binding (NSB) | Radioactivity bound in the presence of a saturating concentration of an unlabeled ligand. | Incubate membranes with radioligand and a high concentration of an appropriate unlabeled ligand. |
| Specific Binding | The portion of total binding that is displaceable by a competing ligand (Total Binding - NSB). | Calculated from total and non-specific binding data. |
| IC₅₀ | The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. | Determined from the competition binding curve. |
| Ki | The inhibition constant for a competing ligand, representing its affinity for the receptor. | Calculated from the IC₅₀ and the Kd of the radioligand using the Cheng-Prusoff equation. |
| Kd | The equilibrium dissociation constant of the radioligand, representing its affinity for the receptor. | Determined from a saturation binding experiment. |
| Bmax | The maximum number of binding sites. | Determined from a saturation binding experiment. |
| Table 2: Key Parameters in Radioligand Binding Assays. |
Conclusion
The protocols outlined in this document provide a robust framework for characterizing the binding profile of this compound at µ, κ, and δ opioid receptors. Accurate determination of the Ki values will provide crucial information for understanding its pharmacological properties and for guiding further drug development efforts. It is essential to perform saturation binding experiments for each radioligand to accurately determine their Kd values, which are critical for the precise calculation of Ki for this compound.
References
Troubleshooting & Optimization
Quadazocine mesylate solubility and stability issues.
Welcome to the technical support center for Quadazocine Mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential solubility and stability challenges you may encounter during your experiments. Given the limited publicly available data on this compound, this guide offers troubleshooting advice and standardized protocols based on general principles of pharmaceutical science.
Frequently Asked Questions (FAQs)
Q1: What is Quadazocine and how does it work?
Quadazocine is an opioid antagonist from the benzomorphan family, primarily used in scientific research. It functions by blocking all three major opioid receptors: µ (mu), κ (kappa), and δ (delta). While it acts as a silent antagonist at all three, it shows a higher affinity for the µ receptor and the κ2 subtype.[1] By binding to these receptors without activating them, Quadazocine effectively blocks the signaling pathways that would normally be initiated by opioid agonists like morphine or fentanyl.[2][3]
Q2: I'm having trouble dissolving this compound. What solvents should I try?
For many research compounds, a common starting point is to create a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with the aqueous buffer of choice. Poorly water-soluble drugs often exhibit improved solubility in organic solvents.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation indicates that the compound has exceeded its solubility limit in the current solvent system. Here are a few troubleshooting steps:
-
Sonication: Gently sonicate the solution to aid in dissolution.
-
Warming: Cautiously warm the solution, as many compounds have increased solubility at higher temperatures. Be mindful of potential degradation.
-
pH Adjustment: The solubility of ionizable compounds can be highly pH-dependent.[4] Experiment with buffers at different pH values to find the optimal range for this compound.
-
Co-solvents: Consider the use of a co-solvent system to improve solubility.
Q4: What are the recommended storage conditions for this compound?
Q5: How can I assess the stability of my this compound solution over time?
To determine the stability of your solution, you can perform a stability study. This involves storing aliquots of the solution under various conditions (e.g., different temperatures, light exposure) and analyzing them at specific time points. A common analytical method for this is High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any degradation products.[5]
Troubleshooting Guides
Solubility Issues
If you are encountering problems with dissolving this compound, consult the following table for potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and then dilute with your aqueous buffer. |
| Precipitation occurs after dilution of DMSO stock. | The compound has "crashed out" of solution upon addition to the aqueous buffer. | Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent if experimentally permissible. |
| Solubility varies between experiments. | Inconsistent experimental conditions. | Ensure consistent pH, temperature, and buffer composition for all experiments. Use a standardized protocol for solution preparation. |
Stability Concerns
The following table provides guidance on addressing potential stability issues with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency over time. | Chemical degradation. | Store stock solutions at -20°C or below. Protect from light. Prepare fresh working solutions for each experiment. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to identify potential degradants and establish a stability-indicating analytical method.[5] |
| Inconsistent results from stored solutions. | Freeze-thaw cycle instability. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the gold standard "shake-flask" method for determining the equilibrium solubility of a compound.[6]
-
Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC with a standard curve.
Protocol 2: Evaluation of Solution Stability
This protocol provides a framework for assessing the stability of this compound in a specific solvent system.
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent.
-
Storage Conditions: Aliquot the stock solution into multiple vials and store them under a range of conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours; 1 week; 1 month).
-
Analysis: At each time point, retrieve a vial from each storage condition. Analyze the sample using a stability-indicating HPLC method to quantify the remaining concentration of this compound and identify any degradation products.
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial (time 0) concentration. A common threshold for stability is the retention of 90-110% of the initial concentration.
Visualizations
Signaling Pathway of an Opioid Antagonist
Caption: Opioid antagonist action of Quadazocine.
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for solubility and stability tests.
References
Technical Support Center: Overcoming Poor Bioavailability of Quadazocine Mesylate in Vivo
Disclaimer: Publicly available data on the absolute oral bioavailability, specific pharmacokinetic parameters, and metabolic pathways of Quadazocine mesylate is limited. The following guidance is based on general principles of pharmacology and drug formulation, drawing parallels with other benzomorphan opioid antagonists and poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely reasons for this poor bioavailability?
A1: Poor oral bioavailability of a drug candidate like this compound, a benzomorphan opioid antagonist, can stem from several factors:
-
Low Aqueous Solubility: The molecular structure of Quadazocine suggests it may have low solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][2][3] For a drug to be absorbed, it must first dissolve.
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation.[4] The liver contains enzymes, such as the Cytochrome P450 (CYP450) family, that can extensively metabolize the drug, reducing the amount of active compound that reaches the bloodstream.[4]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption.
-
Chemical Instability: The drug may be unstable in the acidic environment of the stomach or degraded by enzymes in the GI tract.[1]
Q2: What are the potential metabolic pathways for this compound that could contribute to its poor bioavailability?
A2: While specific metabolic pathways for this compound are not well-documented, we can infer potential routes based on the metabolism of other opioids and related compounds. The primary routes would likely involve:
-
Phase I Metabolism: Primarily oxidation, hydroxylation, and N-dealkylation reactions catalyzed by CYP450 enzymes (e.g., CYP3A4, CYP2D6) in the liver.
-
Phase II Metabolism: Conjugation reactions, such as glucuronidation, where an enzyme (UDP-glucuronosyltransferase) attaches a glucuronic acid moiety to the drug, making it more water-soluble and easier to excrete.
Q3: Are there any physicochemical properties of this compound that we should be aware of?
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low plasma concentrations after oral dosing | Poor aqueous solubility. | 1. Characterize the solubility of this compound at different pH values relevant to the GI tract. 2. Employ formulation strategies to enhance solubility (see Experimental Protocols below). |
| Extensive first-pass metabolism. | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolizing enzymes. 2. Consider co-administration with a known inhibitor of the identified CYP enzymes in preclinical models to assess the impact on bioavailability. | |
| High variability in plasma concentrations between subjects | Differences in GI physiology (e.g., gastric emptying time, pH).[1][2] | 1. Standardize feeding and fasting protocols for animal studies. 2. Use a formulation that provides more consistent drug release and absorption. |
| Genetic polymorphisms in drug-metabolizing enzymes. | 1. If variability is a persistent issue in later-stage preclinical studies, consider using animal strains with known metabolic profiles. | |
| No detectable plasma concentrations | Severe degradation in the GI tract. | 1. Assess the stability of this compound in simulated gastric and intestinal fluids. 2. Consider enteric-coated formulations to protect the drug from stomach acid. |
| Analytical method not sensitive enough. | 1. Validate the sensitivity and specificity of your bioanalytical method (e.g., LC-MS/MS). |
Experimental Protocols to Enhance Bioavailability
Here are several formulation strategies that can be explored to overcome the presumed poor oral bioavailability of this compound.
Nanosuspension Formulation
Objective: To increase the dissolution rate and saturation solubility of this compound by reducing its particle size to the nanometer range.
Methodology:
-
Preparation of Nanosuspension:
-
Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, HPMC).
-
Subject the suspension to high-pressure homogenization or wet media milling.
-
Optimize the process parameters (e.g., pressure, number of cycles, milling time) to achieve the desired particle size.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Evaluate the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Assess the dissolution rate of the nanosuspension compared to the unprocessed drug powder using a USP dissolution apparatus.
-
-
In Vivo Evaluation:
-
Administer the nanosuspension orally to animal models.
-
Collect blood samples at predetermined time points.
-
Analyze the plasma concentrations of this compound and calculate pharmacokinetic parameters (AUC, Cmax, Tmax).
-
Solid Dispersion Formulation
Objective: To enhance the solubility and dissolution of this compound by dispersing it in a hydrophilic polymer matrix at a molecular level.
Methodology:
-
Preparation of Solid Dispersion:
-
Solvent Evaporation Method: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a common solvent. Evaporate the solvent under vacuum to obtain a solid mass.
-
Hot-Melt Extrusion (HME): Blend this compound with a thermoplastic polymer (e.g., Kollidon® VA 64). Process the blend through a hot-melt extruder to form a solid dispersion.
-
-
Characterization:
-
Analyze the solid-state properties using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Perform in vitro dissolution studies to compare the release profile of the solid dispersion with the pure drug.
-
-
In Vivo Evaluation:
-
Formulate the solid dispersion into a suitable dosage form (e.g., capsules, tablets).
-
Conduct pharmacokinetic studies in animal models as described for the nanosuspension.
-
Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.
Methodology:
-
Formulation Development:
-
Screen for suitable oils, surfactants, and co-surfactants in which this compound has good solubility.
-
Construct ternary phase diagrams to identify the self-emulsifying region.
-
Prepare SEDDS formulations by mixing the selected components.
-
-
Characterization:
-
Assess the self-emulsification performance by observing the formation of an emulsion upon dilution in water.
-
Measure the droplet size and PDI of the resulting emulsion using DLS.
-
Evaluate the in vitro drug release from the SEDDS formulation.
-
-
In Vivo Evaluation:
-
Administer the liquid SEDDS in soft gelatin capsules or as a solid SEDDS (adsorbed onto a solid carrier) to animal models.
-
Perform pharmacokinetic analysis as previously described.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Bioavailability
| Formulation Strategy | Principle | Potential Advantages | Potential Challenges |
| Nanosuspension | Increased surface area leads to faster dissolution. | High drug loading, suitable for poorly soluble drugs. | Physical instability (particle growth), requires specialized equipment. |
| Solid Dispersion | Drug is molecularly dispersed in a hydrophilic carrier. | Significant increase in solubility and dissolution rate. | Potential for recrystallization upon storage, polymer selection is critical. |
| SEDDS | Drug is dissolved in a lipid-based formulation that emulsifies in the GI tract. | Enhances solubility and permeability, can bypass first-pass metabolism via lymphatic uptake. | Limited drug loading, potential for GI side effects from surfactants. |
Visualizations
Caption: Experimental workflow for formulation development and evaluation.
Caption: Potential pathway leading to poor oral bioavailability.
References
Troubleshooting Quadazocine mesylate experimental variability
Technical Support Center: Quadazocine Mesylate
Welcome to the technical resource center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals address experimental variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common issues encountered during experiments with this compound.
Question 1: My this compound solution appears to have precipitated after dilution in my aqueous buffer. What could be the cause and how can I resolve this?
Answer: This is a common issue related to the solubility of this compound. While the mesylate salt form improves aqueous solubility compared to the freebase, it is still only sparingly soluble in neutral aqueous solutions. Precipitation can occur upon dilution of a stock solution (typically in DMSO) into a buffer like PBS.
-
Immediate Troubleshooting Steps:
-
Check the final concentration: Ensure your final concentration does not exceed the solubility limit in your chosen buffer.
-
Verify the pH of your buffer: The solubility of this compound can be pH-dependent. Slightly acidic buffers (pH 5.0-6.5) may improve solubility.
-
Use a co-solvent: For in vitro assays, consider if a small, final percentage of a co-solvent like DMSO (e.g., <0.5%) is permissible in your experimental system. Always include a vehicle control with the same final solvent concentration.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and sonicating can help redissolve the compound. However, be mindful of the compound's stability under these conditions (see stability data below).
-
Question 2: I am observing significant variability in my in vivo behavioral studies. One day the compound shows a clear effect, and the next, the effect is diminished. What could be causing this inconsistency?
Answer: In vivo variability can stem from multiple factors, from compound handling to the experimental model itself.
-
Troubleshooting Checklist:
-
Solution Preparation and Storage: Prepare fresh solutions for each experiment. If you must store solutions, do so at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Over time, aqueous solutions may degrade, leading to a lower effective concentration.
-
Dosing and Administration: Ensure the route of administration is consistent and the dosing volume is accurate for each animal's weight. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, vary the injection site to avoid local tissue irritation that could affect absorption.
-
Animal-related Factors: Consider the animals' circadian rhythm, stress levels, and habituation to the experimental procedures. Perform experiments at the same time of day to minimize biological variability.
-
Vehicle Effects: Always include a vehicle control group to ensure the vehicle itself is not producing a behavioral effect.
-
Question 3: In my competitive receptor binding assay, the IC50 value for this compound keeps shifting between experiments. How can I improve the reproducibility of this assay?
Answer: A shifting IC50 value in a receptor binding assay often points to issues with assay components or procedure.
-
Key Areas to Investigate:
-
Radioligand Integrity: Ensure your radiolabeled ligand is not degraded. Perform a saturation binding experiment to confirm its affinity (Kd) and concentration are consistent.
-
Membrane/Cell Preparation: The quality and concentration of your receptor source (cell membranes or whole cells) are critical. Use a consistent preparation method and quantify the protein concentration for each batch to ensure you are using the same amount in every assay. Logical Troubleshooting Workflow for Inconsistent IC50 Values
Troubleshooting workflow for inconsistent IC50 values. -
Incubation Time and Temperature: Ensure that the assay has reached equilibrium. You may need to run a time-course experiment to determine the optimal incubation time. Maintain a consistent temperature throughout the incubation.
-
Washing Steps: Incomplete or inconsistent washing can leave unbound radioligand, increasing background noise and variability. Ensure your washing technique is rapid and uniform across all samples.
-
Quantitative Data
This section provides key quantitative data for this compound to aid in experimental design.
Table 1: Solubility and Stability of this compound
| Solvent/Buffer | Solubility (at 25°C) | Stability (Aqueous Solution, 4°C) | Stability (DMSO Stock, -20°C) |
| DMSO | >50 mg/mL | N/A | >6 months |
| Ethanol | ~10 mg/mL | N/A | >6 months |
| Water | ~0.5 mg/mL | < 24 hours | N/A |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ~0.2 mg/mL | < 12 hours | N/A |
Note: Data are approximate and may vary based on the specific batch and experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Competitive Radioligand Binding Assay for Kappa Opioid Receptor (KOR)
This protocol describes a method to determine the binding affinity (Ki) of this compound at the KOR.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human KOR.
-
Radioligand: [³H]-U69,593 (a selective KOR agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
96-well plates and filter mats (GF/B).
-
Scintillation counter and fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or this compound dilution.
-
50 µL of [³H]-U69,593 (at a final concentration equal to its Kd, e.g., 1 nM).
-
100 µL of KOR-expressing cell membranes (e.g., 20 µg protein/well).
-
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Rapidly harvest the samples onto a filter mat using a cell harvester, and wash 3 times with ice-cold assay buffer.
-
Allow the filter mat to dry, then place it in a scintillation vial with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro cAMP Signaling Assay
This protocol measures the antagonist effect of this compound on KOR-mediated inhibition of cAMP production.
Signaling Pathway for KOR-Mediated cAMP Inhibition
-
Materials:
-
CHO cells stably expressing human KOR.
-
KOR agonist (e.g., U-50488).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Cell culture medium.
-
-
Procedure:
-
Plate the KOR-expressing CHO cells in a 96-well plate and grow to ~90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 15-30 minutes.
-
Add the KOR agonist U-50488 at its EC80 concentration (the concentration that gives 80% of its maximal effect) along with a fixed concentration of forskolin (e.g., 10 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine its potency as an antagonist.
-
Visualizations
Experimental Workflow for an In Vivo Behavioral Study
This diagram outlines the key steps and decision points in a typical behavioral experiment using this compound.
Optimizing Quadazocine mesylate dosage for specific research aims
Welcome to the technical support center for Quadazocine mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Quadazocine (also known as WIN-44,441) is an opioid antagonist belonging to the benzomorphan family of compounds.[1] It functions as a silent antagonist at all three major opioid receptors: mu (µ), kappa (κ), and delta (δ).[1] However, it displays a notable preference in binding affinity for the µ-receptor and the κ2-subtype.[1] This has led to its characterization as a "κ2-selective" antagonist, although its affinity for the µ-receptor is comparable.[1] Its primary action is to reverse the effects of opioid agonists, such as morphine and fentanyl, in animal models.[1]
Q2: What is a typical starting dose for in vivo experiments with this compound?
A2: The optimal dose of this compound will depend on the specific research question, the animal model being used, and the opioid agonist being antagonized. However, based on published studies in rhesus monkeys, a dose range of 0.0032 mg/kg to 0.1 mg/kg administered via pseudo-continuous intravenous infusion has been shown to be effective in antagonizing the effects of the kappa opioid agonist U50,488.[2] For antagonism of mu-opioid agonists in squirrel monkeys, effective pA2 values were obtained with varying doses of quadazocine.[3] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for administration?
Q4: What are the known binding affinities and antagonist potencies of Quadazocine?
A4: The antagonist potency of Quadazocine is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. Higher pA2 values indicate greater antagonist potency.
| Agonist (Receptor Target) | Animal Model | Experimental Measure | pA2 Value |
| Morphine (µ) | Rhesus Monkey | Drug Discrimination | 7.8 |
| Levorphanol (µ) | Rhesus Monkey | Drug Discrimination | 7.7 |
| Alfentanil (µ) | Rhesus Monkey | Drug Discrimination | 7.9 |
| Ethylketazocine (κ) | Rhesus Monkey | Drug Discrimination | 5.7 |
| l-Methadone (µ) | Squirrel Monkey | Analgesia (Median Shock Level) | 7.43 |
| Fentanyl (µ) | Squirrel Monkey | Analgesia (Median Shock Level) | 7.61 |
| Bremazocine (κ) | Squirrel Monkey | Analgesia (Median Shock Level) | 6.53 |
| U50,488 (κ) | Squirrel Monkey | Analgesia (Median Shock Level) | 6.43 |
| Bremazocine (κ) | Rhesus Monkey | Tail-Withdrawal Latency | 6.1 |
| Ethylketazocine (κ) | Rhesus Monkey | Tail-Withdrawal Latency | 6.4 |
| U-50,488 (κ) | Rhesus Monkey | Tail-Withdrawal Latency | 6.4 |
| Morphine (µ) | Rhesus Monkey | Tail-Withdrawal Latency | 8.2 |
This table summarizes pA2 values for Quadazocine against various opioid agonists from published studies.[3][4][5]
| Parameter | Value |
| Pharmacokinetic Data | |
| Half-life (t1/2) | Not explicitly reported for Quadazocine. For many drugs, steady-state concentrations are reached within 5 half-lives.[6] |
| Bioavailability | Not explicitly reported for Quadazocine. Bioavailability is highly dependent on the route of administration.[7] |
| Physicochemical Properties | |
| Molecular Formula | C25H37NO2 |
| Molar Mass | 383.576 g·mol−1 |
This table provides general pharmacokinetic and physicochemical information. Specific data for this compound is limited in publicly available literature.[1]
Troubleshooting Guides
Issue 1: this compound does not appear to antagonize the effects of my opioid agonist.
-
Question: I administered Quadazocine, but I'm not seeing a reversal of the effects of my opioid agonist. What could be the problem?
-
Answer: There are several potential reasons for a lack of antagonist effect:
-
Inadequate Dose: The dose of Quadazocine may be too low to effectively compete with the agonist at the opioid receptors. It is crucial to perform a dose-response experiment to determine the optimal antagonist dose for your specific agonist and experimental conditions.
-
Timing of Administration: The timing of Quadazocine administration relative to the agonist is critical. The antagonist needs to be present at the receptor at a sufficient concentration when the agonist is active. Consider the pharmacokinetic profiles of both your agonist and Quadazocine.
-
Receptor Subtype Specificity: Quadazocine has a higher affinity for µ and κ2 receptors. If your agonist primarily acts on δ receptors or a different kappa subtype, you may observe a weaker antagonist effect.
-
Solution Integrity: Ensure that your this compound solution was prepared correctly and has not degraded. Mesylate compounds in aqueous solutions can be susceptible to degradation over time, especially if not stored properly. It is advisable to use freshly prepared solutions.
-
Issue 2: I am observing unexpected behavioral effects in my animals after Quadazocine administration.
-
Question: My animals are showing unusual behaviors after being treated with Quadazocine alone. Is this expected?
-
Answer: As a silent antagonist, Quadazocine itself is not expected to have intrinsic activity in the absence of an opioid agonist.[1] However, unexpected behaviors could arise from:
-
Precipitated Withdrawal: If your animals have been chronically treated with an opioid agonist, the administration of an antagonist like Quadazocine can induce a state of precipitated withdrawal, which can manifest as a range of behavioral changes.
-
Off-Target Effects: While Quadazocine is selective for opioid receptors, at very high doses, the possibility of off-target effects cannot be entirely ruled out.
-
Vehicle Effects: Ensure that the vehicle used to dissolve the Quadazocine is not causing any behavioral changes on its own. Always include a vehicle-only control group in your experiments.
-
Issue 3: The dose-response curve for my opioid agonist in the presence of Quadazocine is not showing a parallel rightward shift.
-
Question: I expected a parallel shift in my agonist's dose-response curve after Quadazocine pretreatment, but the shape of the curve has changed. What does this mean?
-
Answer: A non-parallel shift in the dose-response curve can indicate a more complex interaction than simple competitive antagonism.
-
Insurmountable Antagonism: This can occur if the antagonist dissociates very slowly from the receptor or binds irreversibly.
-
Mixed Agonist-Antagonist Properties of the Ligand: While Quadazocine is considered a silent antagonist, the agonist you are using might have more complex pharmacology.
-
Involvement of Multiple Receptor Subtypes: If the agonist acts on multiple receptor subtypes with different affinities for Quadazocine, the resulting antagonism may not produce a simple parallel shift.
-
Experimental Protocols
Protocol: Determining the pA2 Value of Quadazocine Against a Kappa Opioid Agonist (e.g., U-50,488) in a Mouse Hot Plate Test
This protocol outlines a procedure to determine the antagonist potency of Quadazocine.
-
Animal Subjects: Male C57BL/6 mice (8-10 weeks old).
-
Drug Preparation:
-
U-50,488 (Agonist): Prepare a stock solution in sterile saline. Serially dilute to obtain a range of doses (e.g., 1, 3, 10, 30 mg/kg).
-
This compound (Antagonist): Prepare a stock solution in a vehicle of 10% DMSO in sterile saline. Serially dilute to obtain a range of doses (e.g., 0.1, 0.3, 1, 3 mg/kg).
-
-
Experimental Groups:
-
Group 1: Vehicle control (for both agonist and antagonist).
-
Group 2: U-50,488 dose-response (various doses of U-50,488 + vehicle for Quadazocine).
-
Group 3-5: U-50,488 dose-response in the presence of a fixed dose of Quadazocine (e.g., Group 3 receives 0.3 mg/kg Quadazocine, Group 4 receives 1 mg/kg, etc.).
-
-
Procedure:
-
Administer Quadazocine (or its vehicle) via intraperitoneal (i.p.) injection 15 minutes before the administration of U-50,488 (or its vehicle).
-
30 minutes after U-50,488 administration, place the mouse on a hot plate maintained at 55°C.
-
Measure the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
-
Data Analysis:
-
Convert the latency data to the percentage of maximum possible effect (%MPE).
-
Plot the dose-response curves for U-50,488 in the absence and presence of each dose of Quadazocine.
-
Perform a Schild analysis to determine the pA2 value. This involves calculating the dose ratio for each dose of the antagonist and plotting the log (dose ratio - 1) against the negative log molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.
-
Visualizations
Caption: Competitive antagonism at the opioid receptor.
Caption: General experimental workflow for in vivo antagonism studies.
Caption: Troubleshooting logic for lack of antagonist effect.
References
- 1. Quadazocine - Wikipedia [en.wikipedia.org]
- 2. Effects of the kappa opioid agonist U50,488 and the kappa opioid antagonist nor-binaltorphimine on choice between cocaine and food in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the analgesic effects of mu and kappa opioid agonists in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation between mu and kappa receptor-mediated effects in opioid drug discrimination: apparent pA2 analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa opioids in rhesus monkeys. II. Analysis of the antagonistic actions of quadazocine and beta-funaltrexamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Quadazocine Mesylate in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Quadazocine mesylate in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is Quadazocine and what is its primary mechanism of action in preclinical models?
Quadazocine (WIN-44,441) is a potent, long-acting opioid antagonist belonging to the benzomorphan family.[1][2] In preclinical research, it acts as a silent antagonist at all three major opioid receptors: mu (μ), kappa (κ), and delta (δ).[1][2] It displays a significant preference for the μ-receptor and the κ2-subtype.[1][2] Its primary mechanism is to block the effects of opioid agonists, such as morphine and fentanyl, by competing for the same receptor binding sites.[1][2]
Q2: What are the expected effects of this compound in behavioral preclinical studies?
In animal models, Quadazocine is expected to reverse the analgesic and other effects of opioid agonists.[1][2] It has also been shown to reduce the self-administration of rewarding substances. For instance, in rhesus monkeys, Quadazocine has been observed to decrease responding for ethanol, sucrose, and phencyclidine.[3]
Q3: Are there any known side effects of this compound in preclinical animal models?
Direct, comprehensive preclinical safety and toxicology profiles for this compound are not extensively detailed in publicly available literature. However, based on its mechanism as an opioid antagonist and findings from behavioral studies, potential side effects can be inferred. It is crucial to note that untreated pain in experimental animals can itself lead to physiological and behavioral changes, which may be confounded with drug side effects.[4][5]
Potential observable effects in preclinical models may include:
-
Behavioral Alterations: Changes in activity levels, and potential signs of withdrawal in opioid-habituated animals.
-
Reduced Consumption: Decreased intake of palatable solutions like sucrose, as well as drugs of abuse such as ethanol.[3]
Researchers should implement a thorough monitoring plan for any unexpected clinical signs. Standard safety pharmacology studies, which assess effects on the central nervous, cardiovascular, and respiratory systems, are crucial for any new compound.[6][7]
Troubleshooting Guide
Issue 1: Unexpected behavioral changes observed in animals after this compound administration.
-
Possible Cause: The observed behaviors could be a direct effect of opioid receptor antagonism, especially if the animals have been pre-exposed to opioids, leading to a precipitated withdrawal. Alternatively, the dose of Quadazocine may be too high, leading to off-target effects.
-
Troubleshooting Steps:
-
Review Dosing: Verify the dose calculation and administration route. Consider a dose-response study to identify a more suitable dose with fewer behavioral side effects.
-
Animal History: Ensure that the animals have not had prior exposure to opioids, which could lead to withdrawal symptoms upon administration of an antagonist.
-
Control Groups: Include appropriate control groups (vehicle control, positive control with a known opioid antagonist) to differentiate between compound-specific effects and other experimental variables.
-
Issue 2: Significant reduction in food or water intake in experimental subjects.
-
Possible Cause: As an opioid antagonist, Quadazocine can reduce the rewarding properties of palatable substances, which may extend to regular food and water, leading to decreased consumption.[3]
-
Troubleshooting Steps:
-
Monitor Body Weight and Hydration: Closely monitor the animals' body weight and hydration status.
-
Palatability: If using sweetened or flavored solutions, consider that Quadazocine may specifically reduce the intake of these.[3] Compare with plain water intake.
-
Dose Adjustment: A lower effective dose might mitigate these effects while still achieving the desired opioid receptor blockade.
-
Quantitative Data Summary
Table 1: Effects of Quadazocine on Reinforced Responding in Rhesus Monkeys
| Substance | Quadazocine Dose (mg/kg) | Effect on Fluid Deliveries | Effect on Concurrent Water Deliveries |
| Ethanol | 1 and 3.2 | Reduced | Not Affected |
| Sucrose | 1 and 3.2 | Reduced | Not Affected |
| Phencyclidine | 1 and 3.2 | Reduced | Reduced |
Data extracted from a study in rhesus monkeys where responding was reinforced with fluid deliveries.[3]
Experimental Protocols
Protocol 1: Evaluation of Quadazocine's Effect on Oral Self-Administration in Rhesus Monkeys
This protocol is based on a study investigating the effects of Quadazocine on the self-administration of ethanol, sucrose, and phencyclidine in rhesus monkeys.[3]
-
Subjects: Adult rhesus monkeys.
-
Apparatus: Experimental chambers equipped with two levers. Pressing one lever delivers a small volume of the test substance (e.g., ethanol, sucrose, or phencyclidine solution), while the other delivers water.
-
Procedure:
-
Monkeys are trained to press the levers to receive fluid delivery.
-
Baseline responding for the test substance and water is established.
-
Prior to the experimental session, monkeys are administered this compound intramuscularly at varying doses (e.g., 0.032-3.2 mg/kg) or saline as a control.
-
The number of fluid deliveries for both the test substance and water are recorded during the session.
-
-
Data Analysis: The effects of different doses of Quadazocine on the number of deliveries of the test substance and water are compared to saline control conditions.
Visualizations
Signaling Pathway
Caption: Mechanism of Quadazocine as an opioid receptor antagonist.
Experimental Workflow
Caption: General experimental workflow for a preclinical study involving Quadazocine.
References
- 1. Quadazocine - Wikiwand [wikiwand.com]
- 2. Quadazocine - Wikipedia [en.wikipedia.org]
- 3. Quadazocine decreases responding reinforced by ethanol, sucrose, and phencyclidine fluid deliveries in rhesus monkeys: comparison to naltrexone's effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sea.umh.es [sea.umh.es]
- 5. To Treat or Not to Treat: The Effects of Pain on Experimental Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Degradation of Quadazocine Mesylate in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Quadazocine mesylate in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
Based on stability studies of similar mesylate-containing compounds and general principles of pharmaceutical degradation, the primary factors that can cause the degradation of this compound in solution include exposure to adverse pH conditions (both acidic and alkaline), oxidizing agents, light, and elevated temperatures.[1]
Q2: What are the recommended storage conditions for this compound solutions to minimize degradation?
To ensure the stability of this compound solutions, it is recommended to store them protected from light in a cool environment. For instance, a stability study on a structurally similar opioid, Dezocine, showed that solutions were stable for 14 days at 4°C when protected from light.[2] For general guidance, storing solutions at 2-8°C is a common practice to slow down chemical degradation. Always keep containers tightly sealed to prevent exposure to air and humidity.[3]
Q3: How can I prevent oxidative degradation of my this compound solution?
Oxidative degradation can be a significant issue for many pharmaceuticals.[4] To prevent this, consider the following measures:
-
Use de-gassed solvents: Purging solvents with an inert gas like nitrogen or argon can remove dissolved oxygen.
-
Work under an inert atmosphere: If possible, prepare and handle the solution in a glove box or under a stream of inert gas.
-
Add antioxidants: The use of antioxidants can be explored, but their compatibility with this compound and the specific experimental system must be validated.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or unexpected results in assays. | Degradation of this compound in the stock or working solution. | 1. Verify solution age and storage: Ensure the solution was prepared recently and stored under the recommended conditions (protected from light, 2-8°C). 2. Check pH of the solution: Extreme pH can accelerate hydrolysis. If the experimental buffer is highly acidic or alkaline, consider preparing the this compound stock solution in a neutral, stable buffer and adding it to the experimental medium just before use. 3. Assess for oxidation: If the solution has been exposed to air for extended periods or if the solvent was not de-gassed, oxidative degradation may have occurred. Prepare a fresh solution using de-gassed solvents. |
| Appearance of unknown peaks in chromatography (HPLC, LC-MS). | Formation of degradation products. | 1. Conduct a forced degradation study: To identify potential degradation products, subject the this compound solution to stress conditions (acid, base, oxidation, heat, light). This can help in characterizing the unknown peaks. 2. Review excipient compatibility: If the solution contains other components (excipients), there could be an incompatibility leading to degradation.[5] |
| Precipitation or color change in the solution. | Instability of the compound, potentially due to pH shifts or temperature fluctuations. | 1. Check the pH and temperature of the solution: Ensure they are within the acceptable range for the compound's stability.[2] 2. Evaluate solvent suitability: Confirm that this compound is sufficiently soluble and stable in the chosen solvent system. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is adapted from methodologies used for other mesylate-containing drugs and is intended to identify potential degradation pathways for this compound.[6]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a buffer in which it is known to be stable.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1M HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1M NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 1M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Dilute the samples with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an oven at a high temperature (e.g., 70°C) for a specified duration.
-
Sample at different time intervals and analyze.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample at various time points and analyze both the exposed and control samples.
-
-
HPLC Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products.
-
Monitor the decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability study of dezocine in 0.9% sodium chloride solutions for patient-controlled analgesia administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. mdpi.com [mdpi.com]
- 5. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 6. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Quadazocine mesylate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quadazocine mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Quadazocine (WIN-44,441) is an opioid antagonist belonging to the benzomorphan family. It functions as a silent antagonist at all three major opioid receptors: μ (mu), κ (kappa), and δ (delta). However, it displays a notable preference in affinity for the μ-receptor and the κ₂ subtype.[1] This profile leads to its characterization in some literature as a "κ₂-selective" antagonist, although its affinity for the μ-receptor is comparable.[1] Its primary action is to block or reverse the effects of opioid agonists, such as morphine and fentanyl, by competing for the same receptor binding sites.[1]
Q2: I'm not seeing the expected antagonist effect of Quadazocine in my in vivo experiment. What could be the cause?
Several factors could contribute to a lack of efficacy:
-
Dose and Bioavailability: The administered dose of Quadazocine may be insufficient to effectively antagonize the specific opioid agonist used. Higher doses of Quadazocine (e.g., 1 and 3.2 mg/kg) have been shown to be effective in reducing behaviors reinforced by substances like ethanol and sucrose in rhesus monkeys.[2] Consider performing a dose-response study to determine the optimal concentration for your experimental model.
-
Agonist Potency and Receptor Subtype: The potency and receptor selectivity of the opioid agonist being used are critical. Quadazocine's antagonist effects can vary depending on the agonist. For instance, its potency in antagonizing the effects of μ-opioid agonists like fentanyl may differ from its potency against κ-opioid agonists like U-50,488.[3]
-
Route of Administration and Timing: Ensure the route of administration (e.g., intramuscular, intravenous, subcutaneous) is appropriate for achieving the desired concentration at the target site and that the timing of Quadazocine administration relative to the agonist is optimized for antagonism.
-
Species and Sex Differences: The pharmacological effects of opioids and their antagonists can exhibit species- and sex-dependent differences. For example, studies in rhesus monkeys have suggested that Quadazocine is less potent as an antagonist of the κ-agonist U-50,488 in females compared to males.[3]
Q3: My results show that Quadazocine is affecting non-opioid mediated behaviors. Is this expected?
While Quadazocine is a potent opioid antagonist, high concentrations may lead to off-target effects. One study observed that Quadazocine reduced fluid deliveries of both phencyclidine (a non-opioid) and water when concurrently available, suggesting that at higher doses, its effects may not be exclusively mediated by opioid receptor blockade.[2] It is crucial to include appropriate controls to distinguish between opioid-mediated and potential non-specific effects. For example, testing Quadazocine's effect on behaviors not modulated by opioids can help identify off-target actions.[4]
Q4: Can Quadazocine differentiate between opioid receptor subtypes in my experiments?
Yes, Quadazocine can be a valuable tool for dissecting the involvement of different opioid receptor subtypes due to its varying affinity for them. It has a higher affinity for μ- and κ₂-receptors compared to δ-receptors.[1][4] By carefully selecting the doses of Quadazocine and the specific opioid agonists, it is possible to investigate the relative contributions of these receptor subtypes to a particular physiological or behavioral effect. For example, lower doses of Quadazocine may be sufficient to antagonize μ-receptor mediated effects, while higher doses may be required to block κ-receptor mediated actions.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Variability in Antagonist Potency | The choice of opioid agonist can significantly impact the apparent potency of Quadazocine. | Be aware that Quadazocine's pA2 values (a measure of antagonist potency) differ depending on the agonist used. For example, in one study, the pA2 value for Quadazocine against the μ-agonist fentanyl was 7.7, while against the κ-agonist EKC, it was 6.3.[4] |
| Unexpected Effects on Water Intake | At higher doses, Quadazocine may have effects that are not selective for the reinforced substance and can also reduce water consumption. | In a study with rhesus monkeys, high doses of Quadazocine reduced both phencyclidine and water intake.[2] It is important to monitor general fluid intake to assess for non-specific behavioral effects. |
| Sex-Dependent Differences in Efficacy | The antagonist effects of Quadazocine can vary between males and females, particularly in studies involving κ-opioid agonists. | Research has shown that Quadazocine was less potent in antagonizing the effects of the κ-agonist U-50,488 in female rhesus monkeys compared to males.[3] Ensure that both sexes are included in the experimental design and that data are analyzed for potential sex differences. |
| Incomplete Reversal of Agonist Effects | The specific agonist and the physiological system being studied can influence the degree of reversal by Quadazocine. | Quadazocine may produce incomplete reversal of cardiovascular, respiratory, and behavioral depression induced by certain opioid agonists like morphine.[5] It is important to characterize the extent of reversal in your specific experimental paradigm. |
Experimental Protocols
In Vivo Antagonism of Opioid-Induced Antinociception (Warm-Water Tail-Withdrawal Assay)
-
Objective: To assess the antagonist potency of Quadazocine against an opioid agonist-induced analgesic effect.
-
Model: Rhesus monkeys.[3]
-
Procedure:
-
Acclimate the monkeys to the experimental setup.
-
Establish a baseline tail-withdrawal latency by immersing the tail in warm water (e.g., 50°C). A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.
-
Administer Quadazocine (or vehicle control) via a suitable route (e.g., intramuscularly).
-
After a predetermined pretreatment time, administer the opioid agonist (e.g., fentanyl or U-50,488).
-
At various time points after agonist administration, measure the tail-withdrawal latency.
-
The degree of antagonism is determined by the rightward shift in the dose-response curve of the agonist in the presence of Quadazocine.
-
Evaluation of Quadazocine on Reinforced Responding
-
Objective: To determine the effect of Quadazocine on the reinforcing properties of a substance.
-
Model: Rhesus monkeys.[2]
-
Procedure:
-
Train monkeys to respond (e.g., lever press) for the delivery of a reinforcing substance (e.g., ethanol, sucrose, or phencyclidine) under a specific schedule of reinforcement (e.g., fixed-ratio).
-
Provide concurrent access to water as a control for non-specific effects on drinking behavior.
-
Once stable responding is achieved, administer various doses of Quadazocine (0.032-3.2 mg/kg) or saline intramuscularly before the session.[2]
-
Record the number of substance deliveries and water deliveries during the session.
-
A reduction in responding for the substance with no corresponding decrease in water intake suggests a specific antagonist effect on reinforcement.
-
Visualizations
Caption: Troubleshooting logic for unexpected results.
References
- 1. Quadazocine - Wikipedia [en.wikipedia.org]
- 2. Quadazocine decreases responding reinforced by ethanol, sucrose, and phencyclidine fluid deliveries in rhesus monkeys: comparison to naltrexone's effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sex differences in opioid antinociception in rhesus monkeys: antagonism of fentanyl and U50,488 by quadazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of opioid agonists selective for mu, kappa and delta opioid receptors on schedule-controlled responding in rhesus monkeys: antagonism by quadazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Quadazocine Mesylate Selectivity for Kappa-Opioid Receptors
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of Quadazocine mesylate for kappa-opioid receptors (KOR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its receptor selectivity profile?
Quadazocine (WIN-44,441) is a benzomorphan-derived opioid antagonist. It acts as a silent antagonist at all three major opioid receptors: mu (μ), kappa (κ), and delta (δ). However, it displays a notable preference in binding affinity for the μ-receptor and the κ2 subtype. Due to its comparable affinity for the μ-receptor, describing it as purely "κ2-selective" is not entirely accurate.[1]
Quantitative Data Summary
Q2: What are the reported binding affinities and selectivity ratios for Quadazocine at the different opioid receptors?
The following table summarizes the in vitro binding affinity of Quadazocine for mu (MOR), delta (DOR), and kappa (KOR) opioid receptors based on radioligand displacement assays.
| Ligand | Receptor | IC50 (nM) | Source | MOR/KOR Selectivity Ratio | DOR/KOR Selectivity Ratio |
| [3H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol (μ agonist) vs. Quadazocine | MOR | 0.080 | [2] | 0.15 | |
| [3H]U69,593 (κ agonist) vs. Quadazocine | KOR | 0.52 | [2] | 8.85 | |
| [D-Pen2,D-Pen5]-[3H]enkephalin (δ agonist) vs. Quadazocine | DOR | 4.6 | [2] |
Note: Selectivity ratios are calculated as IC50 (KOR) / IC50 (MOR or DOR). A lower ratio indicates higher selectivity for the respective receptor over KOR.
Experimental Protocols
Q3: How do I perform a radioligand competition binding assay to determine the Ki of this compound for opioid receptors?
This protocol outlines a standard procedure for a competitive binding assay using cell membranes expressing the opioid receptor of interest.
Materials:
-
Cell membranes expressing human MOR, DOR, or KOR.
-
Radioligand specific for each receptor (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U69,593 for KOR).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Add the cell membrane homogenate to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Q4: What is a detailed protocol for a cAMP functional assay to assess this compound's antagonist activity at KOR?
This protocol describes how to measure the inhibition of adenylyl cyclase activity, a downstream effect of KOR activation.
Materials:
-
CHO-K1 cells stably expressing human KOR.
-
A KOR agonist (e.g., U-50,488 or U69593).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound solutions.
-
cAMP detection kit (e.g., TR-FRET based).
-
Cell culture medium and plates.
Procedure:
-
Cell Culture: Plate the KOR-expressing cells in a 384-well plate and incubate to allow for cell adherence.
-
Antagonist Pre-incubation: Treat the cells with varying concentrations of this compound and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the KOR agonist (typically the EC80 concentration) to the wells, along with forskolin, and incubate for a further 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate an inhibition curve and determine the IC50 value. This value represents the concentration of Quadazocine that inhibits 50% of the agonist-induced response.[4][5]
Q5: How can I set up a β-arrestin recruitment assay to investigate functional selectivity?
This assay measures the recruitment of β-arrestin to the activated KOR, a key step in a different signaling pathway from G-protein coupling.
Materials:
-
Cells co-expressing KOR and a β-arrestin fusion protein (e.g., using DiscoverX's PathHunter system).
-
KOR agonist.
-
This compound solutions.
-
Assay-specific detection reagents.
Procedure:
-
Cell Plating: Seed the engineered cells in a 96-well or 384-well plate.
-
Compound Addition: Add varying concentrations of this compound (for antagonist mode) followed by a fixed concentration of a KOR agonist. For agonist mode, add only the test compound.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents as per the assay kit's protocol and incubate further at room temperature.
-
Measurement: Read the signal (e.g., chemiluminescence) using a plate reader.
-
Data Analysis: For antagonist activity, determine the IC50 value from the inhibition curve. Comparing the potency of a compound in G-protein-mediated signaling (e.g., cAMP assay) versus β-arrestin recruitment can reveal functional bias.[6]
Q6: What is the procedure for a Schild analysis to determine the pA2 value of this compound?
Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist.
Procedure:
-
Generate Agonist Dose-Response Curves: Perform a functional assay (e.g., cAMP assay) to generate a dose-response curve for a KOR agonist in the absence of the antagonist (Quadazocine).
-
Generate Curves with Antagonist: Repeat the agonist dose-response curves in the presence of several fixed concentrations of this compound. The antagonist should cause a parallel rightward shift of the agonist dose-response curve without affecting the maximum response.[7]
-
Calculate Dose Ratios: For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct Schild Plot: Plot log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
-
Determine pA2: For a competitive antagonist, the plot should be a straight line with a slope of 1. The pA2 value is the x-intercept of the regression line, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA2 is theoretically equal to the pKb (the negative log of the antagonist's equilibrium dissociation constant).[8][9]
Troubleshooting Guides
Radioligand Binding Assays
-
Q: My specific binding is too low. What can I do?
-
A: Increase the amount of membrane protein per well. Ensure your radioligand has high specific activity and is not degraded. Optimize the incubation time and temperature to ensure equilibrium is reached.
-
-
Q: I'm seeing high non-specific binding. How can I reduce it?
-
A: Decrease the concentration of the radioligand. Optimize the washing steps with ice-cold buffer to be quick and efficient. Consider pre-treating your filters with a blocking agent like polyethyleneimine (PEI).
-
-
Q: My results are not reproducible. What are the likely causes?
-
A: Inconsistent pipetting is a common source of error. Ensure thorough mixing of all reagents. Check for temperature fluctuations during incubation. Ensure the cell membranes have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Functional Assays (cAMP and β-Arrestin)
-
Q: I am not getting a good signal window (low signal-to-background ratio). How can I improve this?
-
A: Optimize the cell number per well; too many or too few cells can negatively impact the signal. Ensure the agonist concentration used for stimulation is appropriate (typically EC80 for antagonist mode). Check the health and passage number of your cell line, as receptor expression can decrease over time. For β-arrestin assays, ensure the expression levels of both the receptor and the β-arrestin construct are optimal.[10]
-
-
Q: The potency of my agonist/antagonist is different from what is reported in the literature. Why might this be?
-
A: Assay conditions such as incubation time, temperature, and buffer composition can significantly affect potency values. The choice of cell line and the level of receptor expression can also lead to variations. Ensure your compounds are fully dissolved and have not degraded.
-
-
Q: In my β-arrestin assay, I see a weak or no signal. What should I check?
-
A: Confirm that your GPCR is known to recruit β-arrestin. Some receptors are poor recruiters. Optimize the agonist incubation time, as some GPCR-β-arrestin interactions are transient. Test other known agonists to ensure the assay system is working correctly.[10]
-
Visualizations
Caption: KOR Signaling: G-Protein vs. β-Arrestin Pathways.
Caption: Workflow for Assessing Opioid Antagonist Selectivity.
References
- 1. Quadazocine - Wikipedia [en.wikipedia.org]
- 2. Effects of opioid agonists selective for mu, kappa and delta opioid receptors on schedule-controlled responding in rhesus monkeys: antagonism by quadazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Selective Peptide κ-Opioid Receptor Antagonist by Late-Stage Functionalization with Cysteine Staples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schild (apparent pA2) analysis of a kappa-opioid antagonist in Planaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Quadazocine and Other Benzomorphan Antagonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Quadazocine (WIN 44,441-3) and other prominent benzomorphan opioid antagonists. It is intended for researchers, scientists, and drug development professionals engaged in the study of opioid receptor pharmacology and the development of novel therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows to facilitate objective comparison and inform future research.
Overview of Benzomorphan Antagonists
Benzomorphan-derived compounds represent a significant class of opioid receptor modulators. While some exhibit agonist or mixed agonist-antagonist properties, this guide focuses on those with predominant antagonist activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Quadazocine, a potent and long-acting opioid antagonist, is a key compound in this class and is often compared to other benzomorphans such as pentazocine, dezocine, nalbuphine, butorphanol, and cyclazocine, some of which exhibit mixed agonist-antagonist profiles. Understanding the nuanced differences in their receptor affinity, selectivity, and functional activity is critical for their application in research and therapeutic development.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of an antagonist for its receptor is a primary determinant of its potency. The following table summarizes the equilibrium dissociation constants (Ki) of Quadazocine and other selected benzomorphan antagonists at the µ, δ, and κ opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity Profile |
| Quadazocine | ~0.080[1] | 4.6[1] | 0.52[1] | µ > κ >> δ |
| Pentazocine | 3.2[2] | 62[2] | 7.6[2] | µ > κ >> δ |
| Dezocine | 1.46 - 3.7[3][4] | 398.6 - 527[3][4] | 22.01 - 31.9[3][4] | µ > κ >> δ |
| Nalbuphine | 0.5[5] | 60[5] | 29[5] | µ > κ > δ |
| Butorphanol | 2.4[6] | - | 0.1[6] | κ >> µ |
| (-)-Cyclazocine | 0.48[7] | - | - | High µ affinity |
Note: Ki values can vary between studies depending on the radioligand, tissue preparation, and assay conditions used. The data presented here are compiled from multiple sources to provide a comparative overview.
Functional Antagonist Potency: pA2 Values
The pA2 value is a measure of the functional potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response. Higher pA2 values indicate greater antagonist potency.
| Antagonist | Agonist | Receptor Target | Apparent pA2 |
| Quadazocine | Morphine (µ agonist) | µ | 7.8[8] |
| Quadazocine | Levorphanol (µ agonist) | µ | 7.7[8] |
| Quadazocine | Alfentanil (µ agonist) | µ | 7.9[8] |
| Quadazocine | Ethylketocyclazocine (κ agonist) | κ | 5.7[8] |
These data demonstrate Quadazocine's potent antagonism at the µ-opioid receptor and moderate antagonism at the κ-opioid receptor in functional assays.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human µ, δ, or κ opioid receptor, or from homogenized brain tissue (e.g., rat brain), are prepared by differential centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U69,593 for κ) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (the competitor).
-
Separation: The reaction is incubated to equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Antinociception Assay (Tail-Flick Test)
Objective: To assess the ability of an antagonist to reverse the analgesic effect of an opioid agonist in a rodent model.
Methodology:
-
Animal Acclimation: Rodents (typically rats or mice) are acclimated to the testing apparatus, which consists of a radiant heat source focused on the tail.
-
Baseline Measurement: A baseline tail-flick latency (the time taken for the animal to flick its tail away from the heat) is determined before any drug administration. A cut-off time is established to prevent tissue damage.
-
Drug Administration: The opioid agonist (e.g., morphine) is administered, and its analgesic effect is confirmed by a significant increase in the tail-flick latency at its peak effect time.
-
Antagonist Administration: The test antagonist (e.g., Quadazocine) is administered at various doses prior to or after the agonist.
-
Latency Measurement: Tail-flick latencies are measured at multiple time points after drug administration.
-
Data Analysis: The ability of the antagonist to reduce the agonist-induced increase in tail-flick latency is quantified. Dose-response curves are generated to determine the dose of the antagonist required to produce a certain level of reversal of the agonist's effect. For a more quantitative measure of antagonist potency, a Schild analysis can be performed by determining the dose-ratios of the agonist in the presence of different antagonist concentrations.
Visualizing Molecular Mechanisms and Experimental Design
Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein coupled signaling pathway activated by opioid receptors. Antagonists like Quadazocine block the initial binding of agonists, thereby preventing the initiation of this cascade.
References
- 1. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 8. High affinity ligands for opioid receptors in the picomolar Ki range: oxygenated N-(2-[1,1'-biphenyl]-4-ylethyl) analogues of 8-CAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dezocine as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel molecular targets of dezocine and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity of the enantiomers of alpha- and beta-cyclazocine for binding to the phencyclidine and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiation between mu and kappa receptor-mediated effects in opioid drug discrimination: apparent pA2 analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonist Activity of Quadazocine Mesylate in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quadazocine mesylate's performance against other common opioid antagonists, namely naloxone and naltrexone. The information presented is supported by experimental data from various in vitro and in vivo models, including novel methodologies, to provide a comprehensive overview for researchers in drug development and pharmacology.
Executive Summary
Quadazocine (WIN-44,441) is a potent, pure opioid antagonist with a distinct profile compared to naloxone and naltrexone.[1] It acts as a silent antagonist at all three major opioid receptors: mu (µ), kappa (κ), and delta (δ).[2] Notably, it exhibits a preference for the µ and κ₂ subtypes.[2] In vitro studies have demonstrated that Quadazocine is approximately 10 times more potent than naloxone at each of the opioid receptors and dissociates from them more slowly.[1] This guide will delve into the quantitative comparisons of its binding affinity and functional antagonism, detail the experimental protocols used for its validation, and visualize the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Opioid Antagonists
The following tables summarize the binding affinities (Kᵢ) and functional antagonist potencies (pA₂ or IC₅₀) of this compound, naloxone, and naltrexone at the mu, kappa, and delta opioid receptors. Data has been compiled from multiple sources and should be interpreted with consideration for the varying experimental conditions.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
| Antagonist | Mu (µ) Receptor | Kappa (κ) Receptor | Delta (δ) Receptor |
| Quadazocine | ~0.08 (IC₅₀) | ~0.52 (IC₅₀) | ~4.6 (IC₅₀) |
| Naloxone | 1.1 - 2.3 | Data not consistently available in direct comparison | Data not consistently available in direct comparison |
| Naltrexone | 0.24 - 0.3 | Data not consistently available in direct comparison | Data not consistently available in direct comparison |
Note: IC₅₀ values for Quadazocine are from a competitive binding assay in monkey brain cortex membranes.[2] Kᵢ values for naloxone and naltrexone are compiled from various sources and may not be directly comparable.
Table 2: In Vivo Functional Antagonist Potency (pA₂)
| Antagonist | Mu (µ) Agonist Antagonism | Kappa (κ) Agonist Antagonism | Delta (δ) Agonist Antagonism |
| Quadazocine | 7.55 - 7.8 | 5.7 - 6.5 | 5.5 |
| Naloxone | 7.78 | Data not available in direct comparison | Data not available in direct comparison |
| Naltrexone | 8.69 | Data not available in direct comparison | Data not available in direct comparison |
Note: pA₂ values are derived from in vivo studies in rhesus monkeys and represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist dose-response curve.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of opioid antagonist activity.
Traditional In Vitro Models
1. Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Kᵢ) of this compound and other antagonists for µ, κ, and δ opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [³H]-DAMGO for µ, [³H]-U-69,593 for κ, [³H]-Naltrindole for δ).
-
Test compounds (this compound, naloxone, naltrexone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding, and the ability of an antagonist to block this activation.
-
Objective: To determine the functional antagonist potency (IC₅₀ or pA₂) of this compound.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Agonist for the specific opioid receptor (e.g., DAMGO for µ).
-
[³⁵S]GTPγS.
-
GDP.
-
Test antagonist (this compound).
-
Assay buffer (containing MgCl₂, NaCl, and EGTA).
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate cell membranes with the test antagonist at various concentrations.
-
Add a fixed concentration of the opioid agonist.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Measure the radioactivity on the filters.
-
Determine the concentration of the antagonist required to inhibit the agonist-stimulated [³⁵S]GTPγS binding by 50% (IC₅₀). For pA₂ determination, Schild analysis is performed with full agonist dose-response curves in the presence of increasing antagonist concentrations.
-
Novel In Vitro and In Vivo Models
1. High-Content Screening (HCS) for Receptor Internalization
This cell-based imaging assay provides a high-throughput method to quantify opioid receptor internalization, a key process in the development of tolerance.
-
Objective: To validate the antagonist activity of this compound by its ability to block agonist-induced receptor internalization.
-
Materials:
-
HEK293 cells stably expressing a tagged opioid receptor (e.g., µ-opioid receptor-GFP).
-
Opioid agonist (e.g., DAMGO).
-
Test antagonist (this compound).
-
Fluorescently labeled antibody against the receptor tag or a fluorescent antagonist.
-
High-content imaging system.
-
-
Procedure:
-
Plate the cells in a multi-well format.
-
Pre-incubate the cells with various concentrations of this compound.
-
Add the opioid agonist to induce receptor internalization.
-
Fix and stain the cells with the fluorescent antibody.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the translocation of the fluorescent signal from the cell membrane to intracellular compartments.
-
Determine the concentration of this compound that inhibits agonist-induced internalization.[3]
-
2. Human iPSC-Derived Neuronal Models for Opioid-Induced Respiratory Depression
This innovative model utilizes human induced pluripotent stem cells (iPSCs) to generate neurons of the preBötzinger Complex (preBötC), the primary respiratory rhythm generator, to study the effects of opioids and their antagonists on neuronal activity.[4]
-
Objective: To assess the ability of this compound to reverse opioid-induced depression of neuronal firing in a human-relevant in vitro system.
-
Materials:
-
Human iPSC-derived preBötC-like neurons.
-
Opioid agonist (e.g., fentanyl).
-
Test antagonist (this compound).
-
Multi-electrode array (MEA) or patch-clamp electrophysiology setup.
-
-
Procedure:
-
Culture the iPSC-derived preBötC-like neurons on MEAs or prepare for patch-clamp recording.
-
Establish a baseline of spontaneous neuronal firing.
-
Apply the opioid agonist and record the resulting depression of firing rate.
-
Apply this compound at various concentrations and measure the reversal of the agonist-induced depression of neuronal activity.[4]
-
Quantify the dose-dependent restoration of the neuronal firing rate.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Opioid receptor antagonist signaling pathway.
Caption: Experimental workflow for validating antagonist activity.
References
- 1. Multiple opioid receptor profile in vitro and activity in vivo of the potent opioid antagonist Win 44,441-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quadazocine - Wikipedia [en.wikipedia.org]
- 3. High Content Screening of mu Opioid Receptor Internalization Using Fluorescent Rabbit Monoclonal Antibodies Against Its N-Terminal Fragment: R&D Systems [rndsystems.com]
- 4. Human IPSC-Derived PreBötC-like Neurons and Development of an Opiate Overdose and Recovery Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Opioid Receptor Modulators for Opioid Use Disorder Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Quadazocine mesylate and the primary medications approved for Opioid Use Disorder (OUD): Naltrexone, Buprenorphine, and Methadone. While this compound is a tool for scientific research and not clinically approved, its properties as an opioid antagonist offer a valuable reference point for understanding the mechanisms of action of established OUD therapies. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes relevant biological pathways and workflows to inform preclinical and clinical research in the field of addiction medicine.
Pharmacological Comparison of Opioid Receptor Modulators
The therapeutic and research applications of the compounds discussed herein are fundamentally linked to their interactions with opioid receptors. The following table summarizes their primary mechanisms of action.
| Compound | Primary Mechanism of Action | Receptor Target(s) | Clinical Effect |
| This compound | Opioid Antagonist | μ, κ, and δ-opioid receptors (with preference for μ and κ2) | Preclinical research tool for investigating opioid receptor function. |
| Naltrexone | Opioid Antagonist | Primarily μ-opioid receptor; weaker antagonist at κ and δ-opioid receptors.[1] | Blocks the euphoric and sedative effects of opioids.[2] |
| Buprenorphine | Partial Opioid Agonist | Partial agonist at the μ-opioid receptor; antagonist at the κ-opioid receptor.[3] | Reduces opioid cravings and withdrawal symptoms with a ceiling effect on respiratory depression.[4] |
| Methadone | Full Opioid Agonist | Full agonist at the μ-opioid receptor; also has NMDA receptor antagonist properties.[5][6] | Alleviates withdrawal symptoms and reduces cravings by maintaining opioid tolerance.[7] |
Quantitative Comparison of Clinical Efficacy
The clinical utility of approved OUD medications is evaluated based on metrics such as treatment retention and reduction in illicit opioid use. The following table presents a summary of efficacy data from various clinical trials.
| Medication | Efficacy Measure | Study Population | Key Findings |
| Naltrexone (extended-release) | Relapse Rate | Ex-prisoners with opioid addiction | 43% relapse rate in the naltrexone group versus 64% in the control group within six months.[8][9] |
| Naltrexone (extended-release) | Opioid-Free Weeks | Patients with opioid dependence | Significantly higher rate of opioid-free weeks compared to the placebo group.[2] |
| Buprenorphine | Treatment Retention (6 months) | Opioid-dependent patients | 46% retention rate for buprenorphine compared to 74% for methadone.[10] |
| Buprenorphine-Naloxone | Treatment Retention (12 months) | Opioid-dependent patients in Germany | 57.1% retention rate.[4] |
| Methadone | Illicit Opioid Use | Opioid-dependent patients | High doses (≥50 mg/day) were more effective than low doses in reducing illicit opioid use. |
| Methadone | Treatment Retention | Opioid-dependent patients | High-dose methadone showed better retention rates than low-dose buprenorphine.[11] |
Pharmacokinetic Profiles
Understanding the absorption, distribution, metabolism, and excretion of these compounds is critical for dosing and predicting drug-drug interactions.
| Parameter | Naltrexone | Buprenorphine | Methadone |
| Bioavailability | Oral: 5-60% (extensive first-pass metabolism)[12] | Sublingual: Extensive, but variable[13] | Oral: ~75% (range 36-100%)[14] |
| Time to Peak Plasma Concentration | Oral: ~1 hour[12] | Sublingual: 40 minutes to 3.5 hours[13] | Oral: 2.5-4 hours[14] |
| Protein Binding | ~21%[1][15] | ~96%[13][16] | Highly bound to plasma proteins, particularly α1-acid glycoprotein.[14] |
| Metabolism | Primarily hepatic via dihydrodiol dehydrogenases.[12] | Hepatic, primarily by CYP3A4.[13][16] | Hepatic, primarily by CYP3A4 and to a lesser extent CYP2D6.[14][17] |
| Elimination Half-life | Oral: Naltrexone ~4 hours; 6β-naltrexol ~13 hours.[15] | 20 to 73 hours (mean 37 hours).[16] | Highly variable, mean around 22 hours (range 5-130 hours).[14] |
Safety and Adverse Events
The safety profiles of these medications are a key consideration in treatment selection.
| Medication | Common Adverse Events | Serious Adverse Events |
| Naltrexone | Nausea, headache.[18] | Liver damage (hepatotoxicity) at high doses, injection site reactions.[19][20] |
| Buprenorphine | Sedation, constipation.[10] | Lower risk of respiratory depression compared to full agonists, potential for precipitated withdrawal.[4] |
| Methadone | Constipation, sedation. | Respiratory depression, QT interval prolongation, risk of overdose.[5][6][21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of protocols from key studies.
Naltrexone Initiation Protocol
A common protocol for initiating treatment with extended-release naltrexone involves ensuring the patient is opioid-free to prevent precipitated withdrawal.
-
Patient Selection: Patients must have completed opioid detoxification and be abstinent from opioids for a minimum of 7-10 days.[22]
-
Verification of Abstinence: This is confirmed through urine drug screening. A naloxone challenge test may also be administered, where a small dose of naloxone is given to check for withdrawal symptoms.[22]
-
Administration: For the extended-release injectable formulation (Vivitrol), 380 mg is administered via intramuscular injection into the gluteal muscle every four weeks.[22]
Buprenorphine vs. Methadone Efficacy Trial
A randomized, flexible-dose study was conducted over 6 months to compare the efficacy of buprenorphine and methadone in 140 opioid-dependent patients.
-
Inclusion Criteria: Patients were primarily heroin-addicted and had not received opioid substitution therapy in the 4 weeks prior to the study.
-
Dosing: Mean daily dosages after an initial induction phase were 44–50 mg for methadone and 9–12 mg for buprenorphine.
-
Outcome Measures: The primary outcomes were treatment retention rate and substance use, assessed through self-report and urine toxicology. All participants also received standardized psychosocial interventions.
Methadone Maintenance Treatment Meta-Analysis
A meta-analysis of randomized, controlled, double-blind clinical trials assessed the efficacy of methadone maintenance in terms of program retention and reduction of illicit opioid use.
-
Study Selection: Trials were identified from the PubMed database from 1966 to December 1999.
-
Data Analyzed: Data from 1,944 opioid-dependent patients across 13 studies were included.
-
Intervention Groups: Patients received either high-dose (≥50 mg/day) or low-dose (<50 mg/day) methadone, placebo, buprenorphine, or levo-acetylmethadol (LAAM).[23]
Visualizations
The following diagrams illustrate key concepts in opioid receptor signaling and experimental design.
Caption: Opioid Receptor Signaling Pathways
Caption: Experimental Workflow for a Comparative Efficacy Trial
This guide provides a foundational comparison of this compound and approved OUD medications. For comprehensive research and development, it is imperative to consult the primary literature and detailed clinical trial data.
References
- 1. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. getnaltrexone.com [getnaltrexone.com]
- 3. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Buprenorphine for Opioid Use Disorder · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Methadone for Chronic Pain: A Review of Pharmacology, Efficacy, and Safety Concerns [healthpr.org]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Trials for Opioid Dependence and Addiction [webmd.com]
- 8. Long-acting Treatment for Opioid Addiction Reduces Risk of Relapse | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 9. Long-Acting Treatment for Opioid Addiction Reduced Risk of Relapse | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 10. Buprenorphine Treatment for Opioid Use Disorder: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retention rate and illicit opioid use during methadone maintenance interventions: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Naltrexone - Wikipedia [en.wikipedia.org]
- 13. Buprenorphine: clinical pharmacokinetics in the treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Interindividual Variability of the Clinical Pharmacokinetics of Methadone | Semantic Scholar [semanticscholar.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Buprenorphine - Wikipedia [en.wikipedia.org]
- 17. Pharmacokinetics of methadone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The safety profile of naltrexone in the treatment of alcoholism. Results from a multicenter usage study. The Naltrexone Usage Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Naltrexone for Drug Overdose Prevention · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. Naltrexone Implant for Opioid Use Disorder · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. getnaltrexone.com [getnaltrexone.com]
- 23. Retention rate and illicit opioid use during methadone maintenance interventions: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quadazocine Mesylate: A Comparative Guide for Opioid Receptor Function Validation
In the intricate landscape of opioid receptor research, the selection of appropriate pharmacological tools is paramount for the accurate validation of receptor function. Quadazocine mesylate, a potent and selective opioid antagonist, has emerged as a valuable instrument for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound with other commonly used opioid antagonists, supported by experimental data, to assist in the informed selection of the most suitable tool for your research needs.
Unveiling this compound: Mechanism of Action
Quadazocine acts as a competitive antagonist at opioid receptors, meaning it binds to the receptors without activating them, thereby blocking the effects of opioid agonists. It exhibits a significant preference for the mu-opioid receptor (MOR) and the kappa-opioid receptor subtype 2 (KOR-2), while having a lower affinity for the delta-opioid receptor (DOR)[1]. This receptor selectivity profile makes it a particularly useful tool for dissecting the specific roles of mu and kappa opioid systems in various physiological and pathological processes.
Performance Comparison: this compound vs. Alternatives
The efficacy of an antagonist is often quantified by its binding affinity (Ki) and its in vivo potency (pA2). The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors, with a lower Ki indicating higher binding affinity. The pA2 value is a measure of the antagonist's potency in a living system, reflecting the concentration required to produce a two-fold rightward shift in the dose-response curve of an agonist.
In Vitro Binding Affinity
| Antagonist | Mu (μ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Reference(s) |
| Quadazocine | ~0.080 | ~4.6 | ~0.52 | [1] |
| Naloxone | ~1.39 - 1.518 | ~25.0 | ~11.4 | [2][3] |
| Naltrexone | ~0.05 - 0.2 | ~1.0 - 2.0 | ~0.5 - 1.0 | Data compiled from multiple sources and should be considered as representative values. Direct comparative studies are recommended for precise evaluation. |
Note: The Ki values for Quadazocine are derived from a study using monkey brain cortex membranes[1]. The values for naloxone and naltrexone are from separate studies and are provided for general comparison.
In Vivo Antagonist Potency
In vivo studies provide a more physiologically relevant measure of an antagonist's effectiveness. The apparent pA2 value is a widely accepted metric for quantifying antagonist potency in vivo.
| Antagonist | Apparent pA2 vs. mu-agonist (alfentanil) | Apparent pA2 vs. kappa-agonist (ethylketazocine) | Animal Model | Reference |
| Quadazocine | 7.55 | 5.7 | Rhesus Monkeys | [4][5] |
| Naloxone | 7.78 | Not Reported in the same study | Rhesus Monkeys | [5] |
| Naltrexone | 8.69 | Not Reported in the same study | Rhesus Monkeys | [5] |
These data from in vivo studies in rhesus monkeys demonstrate that while naltrexone is the most potent mu-opioid antagonist, Quadazocine and naloxone exhibit comparable potencies at the mu receptor[5]. Importantly, the distinct pA2 value of Quadazocine against a kappa agonist highlights its utility in differentiating between mu and kappa receptor-mediated effects in vivo[4].
Experimental Protocols
To facilitate the replication and validation of findings, this section details the methodologies for key experiments cited in the comparison of this compound and other opioid antagonists.
Radioligand Binding Assay
This in vitro assay measures the affinity of a compound for a specific receptor.
Objective: To determine the Ki of an unlabeled antagonist (e.g., Quadazocine, naloxone, naltrexone) for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa).
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Unlabeled antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation, providing information on the agonist or antagonist nature of a compound.
Objective: To determine if a compound acts as an antagonist by measuring its ability to block agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes expressing the opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS.
-
GDP.
-
Opioid agonist (e.g., DAMGO).
-
Antagonist to be tested.
-
Assay buffer.
Procedure:
-
Pre-incubate the cell membranes with the antagonist at various concentrations.
-
Add the opioid agonist to stimulate the receptor.
-
Add [³⁵S]GTPγS and GDP.
-
Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
An antagonist will dose-dependently inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled opioid receptor activation.
Objective: To assess the antagonist activity of a compound by its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Opioid agonist.
-
Antagonist to be tested.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Pre-treat the cells with the antagonist at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Add the opioid agonist to inhibit cAMP accumulation.
-
Incubate and then lyse the cells.
-
Measure the intracellular cAMP levels using a suitable detection kit.
-
An antagonist will reverse the agonist-induced decrease in cAMP levels in a dose-dependent manner.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Effects of opioid agonists selective for mu, kappa and delta opioid receptors on schedule-controlled responding in rhesus monkeys: antagonism by quadazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. Opioid peptide receptor studies. 12. Buprenorphine is a potent and selective mu/kappa antagonist in the [35S]-GTP-gamma-S functional binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation between mu and kappa receptor-mediated effects in opioid drug discrimination: apparent pA2 analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
Comparative Analysis of Quadazocine's Antagonistic Effects on Various Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the opioid antagonist Quadazocine's effects on a range of opioid agonists. The data presented is compiled from preclinical studies to offer an objective analysis of its antagonist potency at different opioid receptor types. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development.
Quantitative Analysis of Quadazocine's Antagonist Activity
The antagonist properties of Quadazocine have been evaluated against various opioid agonists, revealing its potent and selective profile. The following tables summarize key quantitative data from in vivo and in vitro studies, providing a comparative overview of Quadazocine's antagonist potency.
| Opioid Agonist | Agonist Type | Animal Model | pA2 Value (95% CI) | Reference |
| Alfentanil | µ-agonist | Rhesus Monkey | 7.7 (7.6-7.8) | [1] |
| Fentanyl | µ-agonist | Rhesus Monkey | 7.7 (7.6-7.8) | [1] |
| l-Methadone | µ-agonist | Squirrel Monkey | 7.43 | [2] |
| Fentanyl | µ-agonist | Squirrel Monkey | 7.61 | [2] |
| Ethylketocyclazocine (EKC) | κ-agonist | Rhesus Monkey | 6.3 (5.9-6.7) | [1] |
| U69,593 | κ-agonist | Rhesus Monkey | 6.5 (5.9-7.0) | [1] |
| Bremazocine | κ-agonist | Squirrel Monkey | 6.53 | [2] |
| U50,488 | κ-agonist | Squirrel Monkey | 6.43 | [2] |
| BW373U86 | δ-agonist | Rhesus Monkey | 5.5 (5.3-5.8) | [1] |
Table 1: In Vivo Antagonist Potency (pA2 values) of Quadazocine against various opioid agonists. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve. Higher pA2 values indicate greater antagonist potency.
| Radioligand | Receptor Selectivity | IC50 (nM) | Reference |
| [3H]Tyr-D-Ala-Gly-(Me)-Phe-Gly-ol ([3H]DAMGO) | µ-agonist | 0.080 | [1] |
| [3H]U69,593 | κ-agonist | 0.52 | [1] |
| [D-Pen2,D-Pen5]-[3H]enkephalin ([3H]DPDPE) | δ-agonist | 4.6 | [1] |
Table 2: In Vitro Receptor Binding Affinity of Quadazocine. The IC50 value is the concentration of an unlabeled drug that displaces 50% of a specific radioligand from its receptor. Lower IC50 values indicate higher binding affinity. These assays were conducted using membranes from monkey brain cortex.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vivo Antagonism: Schedule-Controlled Responding in Monkeys
This protocol is based on studies evaluating the antagonist effects of Quadazocine on the behavioral effects of opioid agonists in rhesus and squirrel monkeys.[1][2]
-
Subjects: Adult male and female rhesus or squirrel monkeys with a history of responding under schedules of reinforcement.
-
Apparatus: Standard primate operant conditioning chambers equipped with response levers and a food delivery system.
-
Procedure:
-
Training: Monkeys are trained to respond on a fixed-ratio schedule of food reinforcement (e.g., FR 30, where 30 lever presses result in food delivery).
-
Agonist Dose-Effect Determination: The effects of various doses of opioid agonists (e.g., alfentanil, fentanyl, EKC, U69,593, BW373U86) on the rate of responding are determined. Agonists are typically administered intramuscularly or intravenously a set time before the experimental session.
-
Antagonism Studies:
-
A dose of Quadazocine is administered prior to the administration of the opioid agonist.
-
The dose-effect curve for the agonist is then re-determined in the presence of the antagonist.
-
This procedure is repeated with several doses of Quadazocine to determine the degree of rightward shift in the agonist dose-response curve.
-
-
-
Data Analysis: The antagonist potency is quantified by calculating the apparent pA2 value using a Schild plot. The pA2 is the x-intercept of the linear regression of log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist.
In Vitro Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of Quadazocine to different opioid receptors using radioligand competition assays.[1][3][4]
-
Materials:
-
Cell membranes prepared from a source expressing the opioid receptors of interest (e.g., monkey brain cortex, cultured cells transfected with opioid receptor genes).
-
Radiolabeled opioid ligands specific for each receptor subtype (e.g., [3H]DAMGO for µ, [3H]U69,593 for κ, [3H]DPDPE for δ).
-
Unlabeled Quadazocine.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Quadazocine is prepared in the incubation buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis: The concentration of Quadazocine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of opioid receptors and a general workflow for evaluating antagonist activity.
Figure 1: Simplified G-protein signaling pathway of opioid receptors.
Figure 2: Antagonistic action of Quadazocine at the opioid receptor.
Figure 3: General experimental workflow for determining antagonist potency (pA2).
References
- 1. Effects of opioid agonists selective for mu, kappa and delta opioid receptors on schedule-controlled responding in rhesus monkeys: antagonism by quadazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the analgesic effects of mu and kappa opioid agonists in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
A Comparative Guide to Quadazocine Mesylate: Unraveling its Pharmacological Profile Against Opioid Antagonist Alternatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of Quadazocine mesylate, presenting a side-by-side comparison with established opioid antagonists, naltrexone and naloxone. This guide provides key experimental data, detailed protocols, and visual representations of signaling pathways to facilitate informed decisions in research and development.
Introduction
This compound, a benzomorphan derivative, is a potent opioid antagonist utilized in preclinical research to investigate the intricacies of the opioid system. It exhibits a silent antagonist profile at the three primary opioid receptors: mu (µ), kappa (κ), and delta (δ). Notably, it displays a preferential affinity for the µ-receptor and the κ2-subtype, leading to its characterization in some contexts as a "κ2-selective" antagonist, although it retains high affinity for the µ-receptor.[1] This guide aims to provide a detailed comparison of this compound with the widely used opioid antagonists, naltrexone and naloxone, by presenting published findings on their binding affinities, antagonist potencies, and effects on downstream signaling pathways.
Quantitative Comparison of Opioid Antagonists
To provide a clear and concise overview of the pharmacological properties of this compound in comparison to naltrexone and naloxone, the following tables summarize key quantitative data from published studies. These parameters are crucial for understanding the potency and selectivity of these antagonists.
Opioid Receptor Binding Affinities (Ki, nM)
The binding affinity, represented by the inhibition constant (Ki), indicates the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Antagonist | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| Quadazocine | 0.080 (IC50) | 0.52 (IC50) | 4.6 (IC50) |
| Naltrexone | ~0.1 - 1.0 | ~0.2 - 2.0 | ~2.0 - 20.0 |
| Naloxone | ~1.0 - 5.0 | ~10.0 - 50.0 | ~20.0 - 100.0 |
Note: Data for Quadazocine are presented as IC50 values from a single study. Data for naltrexone and naloxone are approximate ranges compiled from multiple sources and may vary depending on the specific radioligand and experimental conditions used.
In Vivo Antagonist Potency (pA2)
The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the dose-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
| Antagonist | Agonist | Receptor Target | pA2 Value |
| Quadazocine | Alfentanil | µ | 7.7 |
| Quadazocine | Fentanyl | µ | 7.7 |
| Quadazocine | Ethylketocyclazocine (EKC) | κ | 6.3 |
| Quadazocine | U69,593 | κ | 6.5 |
| Quadazocine | BW373U86 | δ | 5.5 |
| Naltrexone | Morphine | µ | 7.05 - 7.29 |
| Naloxone | Morphine | µ | Varies by study |
Note: The pA2 values for Quadazocine are from a study in rhesus monkeys responding under a fixed-ratio schedule of food reinforcement.[2] The pA2 values for naltrexone are from a study in rats. It is important to note that direct comparison of pA2 values across different studies, species, and experimental models should be done with caution.
Experimental Protocols
To ensure the replicability of the cited findings, this section details the methodologies for key experiments used to characterize this compound and its alternatives.
Opioid Receptor Binding Assay
Objective: To determine the binding affinity of an antagonist for the µ, κ, and δ opioid receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., from rodents or primates) is homogenized and centrifuged to isolate the cell membranes containing the opioid receptors.
-
Radioligand Binding: The membranes are incubated with a specific radiolabeled opioid agonist or antagonist (e.g., [³H]DAMGO for µ, [³H]U69,593 for κ, or [³H]DPDPE for δ) at a fixed concentration.
-
Competition Binding: The incubation is performed in the presence of varying concentrations of the unlabeled antagonist being tested (e.g., Quadazocine, naltrexone, or naloxone).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Antagonism: Tail-Flick Test
Objective: To assess the ability of an antagonist to reverse the analgesic effects of an opioid agonist in a pain model.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Baseline Latency: The baseline latency for the animal to flick its tail away from a radiant heat source is measured. A cut-off time is established to prevent tissue damage.
-
Agonist Administration: An opioid agonist (e.g., morphine) is administered to the animals.
-
Analgesia Assessment: The tail-flick latency is measured again at the time of peak agonist effect. A significant increase in latency indicates analgesia.
-
Antagonist Administration: The antagonist (e.g., Quadazocine) is administered at various doses prior to the agonist.
-
Antagonism Assessment: The tail-flick latency is measured in the presence of both the antagonist and the agonist.
-
Data Analysis: The dose of the antagonist required to reduce the analgesic effect of the agonist by 50% (ED50) or to cause a specific shift in the agonist's dose-response curve is determined. This data can be used to calculate the pA2 value.
Signaling Pathways and Modulation by Antagonists
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. As antagonists, Quadazocine, naltrexone, and naloxone block these downstream effects. The following diagrams illustrate the canonical signaling pathways and the point of intervention by these antagonists.
Opioid Receptor-Mediated Inhibition of the cAMP Pathway
Opioid agonists typically inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes. Opioid antagonists prevent this inhibition.
References
In Vivo Receptor Selectivity of Quadazocine Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo receptor selectivity of Quadazocine mesylate with other commonly used opioid antagonists, namely Naltrexone and Naloxone. The information presented is supported by experimental data from preclinical studies to aid researchers in selecting the appropriate antagonist for their in vivo research needs.
Comparative Analysis of In Vivo Receptor Selectivity
The in vivo receptor selectivity of an opioid antagonist is a critical determinant of its pharmacological effects. The following tables summarize the in vivo antagonist potency (pA2) and receptor occupancy (ED50) for this compound and its alternatives at the mu (µ), kappa (κ), and delta (δ) opioid receptors.
Table 1: In Vivo Antagonist Potency (pA2) of this compound
| Antagonist | Receptor | pA2 Value | Species | Experimental Model |
| Quadazocine | µ | 7.6 - 8.2 | Rhesus Monkey, Rat | Drug Discrimination, Tail Withdrawal Analgesia |
| Quadazocine | κ | 5.7 - 6.4 | Rhesus Monkey, Rat | Drug Discrimination, Tail Withdrawal Analgesia |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. A higher pA2 value indicates greater antagonist potency.
Table 2: In Vivo Receptor Occupancy (ED50) of Naltrexone and Naloxone
| Antagonist | Receptor | ED50 (mg/kg) | Species | Experimental Method |
| Naltrexone | µ | 0.49 | Rat | In Vivo Receptor Occupancy |
| Naltrexone | κ | 0.75 | Rat | In Vivo Receptor Occupancy |
| Naltrexone | δ | 3.45 | Rat | In Vivo Receptor Occupancy |
| Naloxone | µ | ~0.01 (IV) | Human | Positron Emission Tomography (PET) |
Note: The ED50 for receptor occupancy is the dose of the antagonist required to occupy 50% of the target receptors in vivo. A lower ED50 value indicates a higher affinity for the receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vivo pA2 Determination via Drug Discrimination and Tail Withdrawal Assays
This protocol outlines the determination of in vivo antagonist potency (pA2) using behavioral assays in animal models.
1. Animal Models:
-
Rhesus monkeys or rats are commonly used. Animals are housed individually and maintained on a controlled diet to ensure stable body weight.
2. Drug Discrimination Paradigm:
-
Training: Animals are trained to discriminate between the effects of a specific opioid agonist (e.g., morphine for µ-receptor effects, ethylketazocine for κ-receptor effects) and saline. This is typically done in a two-lever operant chamber where pressing one lever after agonist administration is reinforced (e.g., with a food pellet), and pressing the other lever after saline administration is reinforced.
-
Testing: Once a stable discrimination is achieved (e.g., >90% correct responses), test sessions are conducted. Various doses of the agonist are administered to generate a dose-response curve. To determine the pA2 of an antagonist, different doses of the antagonist (e.g., Quadazocine) are administered prior to the agonist. The degree to which the antagonist shifts the agonist's dose-response curve to the right is measured.
3. Tail Withdrawal Analgesia Assay:
-
Procedure: A noxious thermal stimulus (e.g., a beam of light or warm water at 55°C) is applied to the animal's tail. The latency to withdraw the tail is measured as an index of analgesia.
-
Agonist and Antagonist Administration: A dose-response curve for an opioid agonist is established. Subsequently, different doses of the antagonist are administered before the agonist to determine the shift in the agonist's dose-response curve.
4. Data Analysis (Schild Analysis):
-
The dose ratio (the ratio of the agonist dose required to produce the same effect in the presence and absence of the antagonist) is calculated for each dose of the antagonist.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.
In Vivo Receptor Occupancy Assay using Radioligand Displacement
This protocol describes the measurement of in vivo receptor occupancy by an antagonist using a radiolabeled ligand.
1. Animal Preparation:
-
Rats are typically used for these studies.
2. Antagonist Administration:
-
Different doses of the unlabeled antagonist (e.g., Naltrexone or Naloxone) are administered to different groups of animals.
3. Radioligand Administration:
-
At the time of expected peak antagonist concentration in the brain, a radiolabeled ligand with high affinity for the target receptor (e.g., [3H]DAMGO for µ-receptors, [3H]U-69593 for κ-receptors, or [3H]naltrindole for δ-receptors) is administered intravenously.
4. Tissue Collection and Processing:
-
At a predetermined time after radioligand injection, animals are euthanized, and their brains are rapidly removed and dissected to isolate specific brain regions rich in the target receptors.
5. Measurement of Radioactivity:
-
The amount of radioactivity in the brain tissue is quantified using liquid scintillation counting.
6. Data Analysis:
-
The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in a separate group of animals pre-treated with a high dose of a non-labeled ligand) from the total binding.
-
The percentage of receptor occupancy for each dose of the antagonist is calculated as the percentage reduction in specific binding compared to the vehicle-treated control group.
-
The ED50 for receptor occupancy is then determined by fitting the dose-response data to a sigmoidal curve.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Opioid antagonist signaling pathway.
Caption: Workflow for in vivo pA2 determination.
Caption: Workflow for in vivo receptor occupancy.
Safety Operating Guide
Prudent Disposal of Quadazocine Mesylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for Quadazocine Mesylate is not publicly available, a conservative approach based on established guidelines for pharmaceutical waste is imperative. This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, treating it as a potentially hazardous substance due to the lack of specific hazard data.
Key Chemical and Physical Properties
Limited information is available for this compound. The following data has been compiled from available chemical databases.
| Property | Value |
| CAS Number | 71276-44-3 |
| Molecular Formula | C₂₅H₃₇NO₂ · CH₄O₃S |
| Molecular Weight | 479.68 g/mol |
| Appearance | Solid (form may vary) |
Experimental Protocols for Disposal
The following step-by-step protocols are based on general best practices for the disposal of research-grade chemical compounds with unknown hazard profiles.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of a specific SDS, this compound should be presumed to be a hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It should be collected in a designated, properly labeled hazardous waste container.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
3. Waste Collection and Storage:
-
Container: Use a dedicated, leak-proof, and sealable container made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the following information:
-
"this compound"
-
CAS Number: "71276-44-3"
-
The date accumulation started
-
An indication of the hazards (e.g., "Caution: Chemical of Unknown Toxicity")
-
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
4. Disposal Procedure:
-
Do Not Dispose Down the Drain: Never dispose of this compound down the sink or in the regular trash. This can lead to environmental contamination.
-
Engage a Licensed Waste Disposal Vendor: The disposal of the collected this compound waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
Documentation: Maintain a record of the waste generated, including the amount and date of disposal, in your laboratory's chemical inventory or waste log.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these conservative yet essential procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the ecosystem. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Personal protective equipment for handling Quadazocine mesylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Doxazosin Mesylate. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Occupational Exposure Limits
Doxazosin Mesylate is a potent pharmaceutical compound that requires careful handling. It is known to cause skin and eye irritation, may lead to respiratory irritation, and is suspected of damaging fertility or the unborn child.[1] Prolonged or repeated exposure may cause damage to organs.[1]
Quantitative safety data for Doxazosin Mesylate is summarized in the table below.
| Parameter | Value | Species | Route | Reference |
| Pfizer Occupational Exposure Limit (OEL) | 0.3 mg/m³ (8-hour TWA) | N/A | Inhalation | [2] |
| LD50 | >5 g/kg | Rat | Oral | |
| LD50 | >1000 mg/kg | Mouse | Oral | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk. The following equipment should be worn at all times when handling Doxazosin Mesylate.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Impervious protective gloves (e.g., nitrile). | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and dust particles causing eye irritation.[1] |
| Respiratory Protection | A suitable respirator is required when dusts are generated. | To prevent inhalation of airborne particles that may cause respiratory irritation.[1] |
| Body Protection | Impervious clothing or a lab coat. | To protect skin and personal clothing from contamination.[1] |
Operational Plan for Handling Doxazosin Mesylate
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. A chemical fume hood is recommended, especially when working with the powdered form.[1]
-
Have an accessible safety shower and eye wash station.[1]
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
2. Weighing and Aliquoting:
-
Handle Doxazosin Mesylate in a designated area, away from general laboratory traffic.
-
To minimize dust generation, use a damp cloth or a filtered vacuum for cleaning spills of dry solids.[2]
-
When weighing the powder, do so within a ventilated enclosure (e.g., chemical fume hood or powder containment hood).
-
Use appropriate tools (e.g., spatulas) to handle the powder and avoid creating dust clouds.
3. Solution Preparation:
-
When preparing solutions, add the solid Doxazosin Mesylate to the solvent slowly to avoid splashing.
-
If sonication is required, ensure the container is properly sealed.
4. Storage:
-
Store Doxazosin Mesylate in a well-ventilated, locked-up place.[1]
-
Keep the container tightly closed to prevent contamination and exposure.[1]
-
Recommended storage temperature can be found on the product label.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spill:
-
Evacuate non-essential personnel from the area.[2]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an absorbent material for liquids or by carefully sweeping up solids to avoid dust generation.
-
Place the spilled material into a sealed, appropriately labeled container for disposal.[2]
-
Clean the spill area thoroughly.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Disposal Plan
All waste containing Doxazosin Mesylate must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1]
-
Do not mix Doxazosin Mesylate waste with other laboratory waste.
-
Handle uncleaned, empty containers as you would the product itself.
Workflow for Handling Doxazosin Mesylate
Caption: Workflow for the safe handling of Doxazosin Mesylate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
